WL 47 dimer
Description
Propriétés
Formule moléculaire |
C80H130N24O18S4 |
|---|---|
Poids moléculaire |
1844.3 g/mol |
Nom IUPAC |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-[[(2R)-2-amino-3-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(1S)-5-amino-1-carboxypentyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-oxopropyl]disulfanyl]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C80H130N24O18S4/c1-43(2)33-59(71(113)97-57(77(119)120)21-11-13-27-81)99-67(109)53(23-15-29-89-79(85)86)93-69(111)55(25-31-123-5)95-73(115)61(35-45-37-91-51-19-9-7-17-47(45)51)101-75(117)63(39-105)103-65(107)49(83)41-125-126-42-50(84)66(108)104-64(40-106)76(118)102-62(36-46-38-92-52-20-10-8-18-48(46)52)74(116)96-56(26-32-124-6)70(112)94-54(24-16-30-90-80(87)88)68(110)100-60(34-44(3)4)72(114)98-58(78(121)122)22-12-14-28-82/h7-10,17-20,37-38,43-44,49-50,53-64,91-92,105-106H,11-16,21-36,39-42,81-84H2,1-6H3,(H,93,111)(H,94,112)(H,95,115)(H,96,116)(H,97,113)(H,98,114)(H,99,109)(H,100,110)(H,101,117)(H,102,118)(H,103,107)(H,104,108)(H,119,120)(H,121,122)(H4,85,86,89)(H4,87,88,90)/t49-,50-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-/m0/s1 |
Clé InChI |
DNQUEMNLAOMZEO-HFXGPFCTSA-N |
Origine du produit |
United States |
Foundational & Exploratory
The 47-kDa ATF/E4TF3 Homodimer: A Technical Guide to its Core Function and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 47-kDa activating transcription factor (ATF)/E4TF3 protein is a critical regulator of gene expression, playing a pivotal role in both viral and cellular processes. As a member of the activating transcription factor/cAMP responsive element-binding (ATF/CREB) family of transcription factors, its function is intricately linked to cellular signaling pathways that govern cell growth, differentiation, and stress responses. This technical guide provides an in-depth analysis of the 47-kDa ATF/E4TF3 homodimer, focusing on its core functions, the experimental methodologies used to elucidate these functions, and its potential as a target for drug development.
Core Function: A Potent Transcriptional Activator
The 47-kDa ATF/E4TF3 protein functions as a sequence-specific DNA-binding protein that, as a homodimer, potently activates transcription. Its most well-characterized role is in the regulation of the adenovirus early region 4 (E4) promoter, where it binds to specific promoter elements to stimulate transcription.[1][2]
Dimerization and DNA Binding
The 47-kDa protein can exist as a monomer but preferentially forms a homodimer, which is the transcriptionally active form.[1] It can also form a heterodimer with a related 43-kDa protein, although this heterodimer exhibits lower transcriptional activity.[1] The homodimer recognizes and binds to specific DNA sequences, typically containing the consensus motif 5'-TGACGTCA-3', which is a canonical cAMP response element (CRE).
Transcriptional Activation
A key functional characteristic of the 47-kDa ATF/E4TF3 homodimer is its potent ability to activate transcription. In vitro studies have demonstrated that the 47-kDa homodimer stimulates transcription from the adenovirus E4 promoter approximately nine times more effectively than the 43-kDa homodimer and three times more effectively than the 47-kDa/43-kDa heterodimer, at the same level of DNA-binding activity.[1] This high level of activation suggests a crucial role for the 47-kDa homodimer in initiating robust transcriptional responses.
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the activity of the 47-kDa ATF/E4TF3 homodimer.
| Parameter | 47-kDa Homodimer | 43-kDa Homodimer | 47-kDa/43-kDa Heterodimer | Reference |
| Relative Transcriptional Activation | ~9-fold higher than 43-kDa homodimer | Baseline | ~3-fold lower than 47-kDa homodimer | [1] |
| Relative DNA Binding Affinity | Lower | Higher | Intermediate | [1] |
Signaling Pathways
The 47-kDa ATF/E4TF3 protein, identified as a member of the CREB family, is a key node in multiple cellular signaling pathways. These pathways are often initiated by extracellular signals and culminate in the post-translational modification and activation of the 47-kDa protein, leading to the regulation of target gene expression.
Experimental Protocols
The characterization of the 47-kDa ATF/E4TF3 homodimer has relied on several key experimental techniques. Detailed methodologies for these experiments are provided below.
Purification of 47-kDa ATF/E4TF3 Protein by DNA Affinity Chromatography
This protocol describes the purification of the 47-kDa ATF/E4TF3 protein from HeLa cell nuclear extracts using sequence-specific DNA affinity chromatography.
1. Preparation of HeLa Cell Nuclear Extract:
-
Grow HeLa S3 cells in suspension culture to a density of 5 x 10^5 cells/ml.
-
Harvest cells by centrifugation and wash with phosphate-buffered saline (PBS).
-
Swell the cells in a hypotonic buffer (e.g., 10 mM HEPES pH 7.9, 1.5 mM MgCl2, 10 mM KCl, 0.5 mM DTT).
-
Lyse the cells using a Dounce homogenizer.
-
Isolate the nuclei by centrifugation.
-
Extract nuclear proteins using a high-salt buffer (e.g., 20 mM HEPES pH 7.9, 25% glycerol, 420 mM NaCl, 1.5 mM MgCl2, 0.2 mM EDTA, 0.5 mM DTT, 0.5 mM PMSF).
-
Clarify the nuclear extract by ultracentrifugation.
2. DNA Affinity Chromatography:
-
Prepare a DNA affinity resin by covalently coupling a synthetic double-stranded oligonucleotide containing multiple copies of the ATF/E4TF3 binding site (5'-GATTGACGTCA-3') to Sepharose CL-2B activated with cyanogen bromide.
-
Pre-clear the HeLa nuclear extract with non-specific competitor DNA (e.g., poly(dI-dC)) to reduce non-specific binding.
-
Load the pre-cleared nuclear extract onto the DNA affinity column equilibrated with a low-salt buffer (e.g., 20 mM HEPES pH 7.9, 10% glycerol, 50 mM KCl, 1 mM DTT).
-
Wash the column extensively with the low-salt buffer to remove unbound proteins.
-
Elute the bound proteins with a linear gradient of increasing salt concentration (e.g., 50 mM to 1 M KCl).
-
Collect fractions and analyze for the presence of the 47-kDa protein by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and silver staining.
In Vitro Transcription Assay
This assay is used to quantify the transcriptional activity of the purified 47-kDa ATF/E4TF3 homodimer.
1. Reaction Setup:
-
Prepare a reaction mixture containing:
-
HeLa cell nuclear extract (as a source of general transcription factors and RNA polymerase II) or a reconstituted system with purified components.
-
A DNA template containing a promoter with ATF/E4TF3 binding sites upstream of a reporter gene (e.g., the adenovirus E4 promoter linked to a G-less cassette).
-
Ribonucleoside triphosphates (ATP, CTP, UTP, and [α-³²P]GTP for labeling).
-
Purified 47-kDa ATF/E4TF3 homodimer at various concentrations.
-
A suitable reaction buffer (e.g., 20 mM HEPES pH 7.9, 50 mM KCl, 6 mM MgCl2, 10% glycerol, 0.5 mM DTT).
-
2. Transcription Reaction:
-
Incubate the reaction mixture at 30°C for 60 minutes to allow for transcription to occur.
3. RNA Analysis:
-
Stop the reaction and isolate the RNA transcripts by phenol-chloroform extraction and ethanol precipitation.
-
Analyze the radiolabeled RNA products by denaturing polyacrylamide gel electrophoresis.
-
Visualize the transcripts by autoradiography and quantify the signal using a phosphorimager.
DNase I Footprinting Assay
This method is used to determine the specific DNA binding sites of the 47-kDa ATF/E4TF3 homodimer on a promoter.
1. Probe Preparation:
-
Prepare a DNA fragment of interest (e.g., the adenovirus E4 promoter) and label one end with ³²P.
2. Binding Reaction:
-
Incubate the end-labeled DNA probe with varying amounts of the purified 47-kDa ATF/E4TF3 homodimer in a binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM NaCl, 1 mM DTT, 5% glycerol).
3. DNase I Digestion:
-
Add a limited amount of DNase I to the binding reaction and incubate for a short period (e.g., 1 minute) to allow for partial digestion of the DNA. The protein-bound regions will be protected from cleavage.
4. Analysis:
-
Stop the digestion and purify the DNA fragments.
-
Separate the DNA fragments by denaturing polyacrylamide gel electrophoresis alongside a sequencing ladder of the same DNA fragment.
-
The region where the protein was bound will appear as a "footprint," a gap in the ladder of DNA fragments compared to a control reaction without the protein.
Conclusion and Future Directions
The 47-kDa ATF/E4TF3 homodimer is a potent transcriptional activator with a crucial role in gene regulation. Its identification as a member of the CREB family places it at the center of numerous signaling pathways that are fundamental to cellular function and are often dysregulated in disease. The experimental protocols detailed in this guide provide a robust framework for the further investigation of its biological roles and its potential as a therapeutic target. Future research should focus on identifying the full spectrum of its endogenous target genes, elucidating the precise mechanisms of its transcriptional activation, and exploring the development of small molecules that can modulate its activity for therapeutic benefit in areas such as oncology and inflammatory diseases.
References
An In-depth Technical Guide to the Transcriptional Activation Mechanism of 47-kDa ATF/E4TF3 (CREB)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the transcriptional activation mechanism of the 47-kDa Activating Transcription Factor (ATF), also known as E4TF3, which has been identified as the cAMP response element-binding protein (CREB). This document details the molecular interactions, signaling pathways, and regulatory processes that govern the activity of this pivotal transcription factor, with a particular focus on its role in the context of adenoviral gene expression.
Core Concepts: The 47-kDa Protein and the E4TF3 Complex
The transcription factor initially designated E4TF3 was found to be a complex of proteins that binds to the promoter of the adenovirus early region 4 (E4). Subsequent research has identified the key components of this complex as members of the ATF/CREB family of basic leucine zipper (bZIP) transcription factors. The 47-kDa protein is the well-characterized CREB protein, while a closely associated 43-kDa protein is ATF1. These proteins can form homodimers (CREB/CREB or ATF1/ATF1) and heterodimers (CREB/ATF1) which bind to specific DNA sequences known as cAMP response elements (CREs) with the consensus sequence TGACGTCA.[1][2] The formation of these different dimeric complexes allows for a diversity in DNA binding specificity and transcriptional regulation.[3]
Mechanism of Transcriptional Activation
The transcriptional activity of the 47-kDa protein (CREB) is primarily regulated by post-translational modifications, most notably phosphorylation. The activation process can be summarized in the following steps:
-
Signal Transduction and Kinase Activation: A variety of extracellular signals, such as hormones and growth factors, can trigger intracellular signaling cascades. A major pathway involves the activation of adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A (PKA).
-
Phosphorylation of CREB: Activated PKA translocates to the nucleus and phosphorylates CREB at a key serine residue (Ser-133).[4] This phosphorylation event is a critical step for transcriptional activation. Other kinases, such as Ca2+/calmodulin-dependent protein kinases (CaMKs), can also phosphorylate Ser-133 in response to increased intracellular calcium levels.
-
Recruitment of Co-activators: Phosphorylation of CREB at Ser-133 creates a binding site for the recruitment of transcriptional co-activators, primarily the CREB-binding protein (CBP) and its paralog p300.[4][5] These co-activators are histone acetyltransferases (HATs) that remodel chromatin, making the DNA more accessible to the basal transcription machinery.
-
Interaction with the Basal Transcription Machinery: The CREB-CBP/p300 complex then interacts with components of the basal transcription machinery, such as TFIID and TFIIB, to recruit RNA polymerase II to the promoter and initiate transcription.[6][7]
-
Dimerization and DNA Binding: CREB and its binding partner ATF1 form dimers via their leucine zipper domains, which is a prerequisite for their stable binding to the CRE in the promoter of target genes, such as the adenovirus E4 promoter.[1]
The following diagram illustrates the primary signaling pathway leading to the activation of the 47-kDa protein (CREB).
Quantitative Data on Transcriptional Activation
The following table summarizes key quantitative data related to the transcriptional activation by CREB.
| Parameter | Value | Cell Type/System | Reference |
| Fold Activation by CREB | Higher for promoters with a single CREB half-site vs. two half-sites | F9 cells | [1] |
| CREB Binding Residence Time | Majority of binding events are short (≤1 s), with a smaller fraction of longer-lived interactions (>1 s) | Living cells | [8] |
| Genome-wide CREB Occupancy | ~4,000 promoter sites | Human tissues | [4] |
| CREB-dependent Transcription Rate | Forskolin (cAMP activator) decreases CREB transcription rate by ~50% (negative feedback) | CATH.a cells | [9] |
Role of Casein Kinase II (CKII)
In addition to PKA, Casein Kinase II (CKII) has been implicated in the regulation of the E4TF3 complex. Studies have shown that CKII can be co-purified with ATF/E4TF3.[10] CKII has been shown to phosphorylate ATF1, the 43-kDa binding partner of CREB.[10] While the primary activating phosphorylation of CREB is at Ser-133 by PKA, CKII-mediated phosphorylation of CREB at other sites can modulate its activity and interaction with co-activators in response to different cellular signals, such as DNA damage.[11]
The diagram below illustrates the interaction and phosphorylation within the ATF/E4TF3 complex.
References
- 1. CREB regulation of cellular cyclic AMP-responsive and adenovirus early promoters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activating transcription factor 1 and CREB are important for cell survival during early mouse development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cross-family dimerization of transcription factors Fos/Jun and ATF/CREB alters DNA binding specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. A functional analysis of the CREB signaling pathway using HaloCHIP-chip and high throughput reporter assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of the role of the transcription factor ATF in the assembly of a functional preinitiation complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Basal Initiation Machinery: Beyond the General Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Single-Molecule Imaging Reveals Dynamics of CREB Transcription Factor Bound to Its Target Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholars.mssm.edu [scholars.mssm.edu]
- 10. Copurification of casein kinase II with transcription factor ATF/E4TF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Coregulated ataxia telangiectasia-mutated and casein kinase sites modulate cAMP-response element-binding protein-coactivator interactions in response to DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the DNA Binding Properties of the 47-kDa E4TF3 Homodimer
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive examination of the DNA binding characteristics of the 47-kDa E4TF3 homodimer, a critical transcription factor in the context of adenovirus gene regulation. The document synthesizes available data on its binding affinity and transcriptional potency, offers detailed protocols for its experimental investigation, and presents a putative signaling pathway involved in its function. This resource is designed to support researchers and professionals in the fields of molecular biology, virology, and therapeutic development by consolidating key information on this important protein-DNA interaction.
Introduction to E4TF3 and Its Isoforms
E4TF3 (Early region 4 Transcription Factor 3) is a cellular transcription factor that was identified through its ability to bind to and activate the adenovirus early region 4 (E4) promoter. It is a member of the activating transcription factor (ATF)/cAMP responsive element-binding protein (CREB) family of basic leucine zipper (bZIP) transcription factors. E4TF3 is composed of multiple polypeptides, with the 47-kDa and 43-kDa species being particularly prominent and active. These polypeptides can form both homodimers and heterodimers, with the specific dimeric composition influencing their functional properties. The 47-kDa protein, when forming a homodimer, exhibits distinct DNA binding and transcriptional activation characteristics compared to the 43-kDa homodimer and the 47/43-kDa heterodimer.
DNA Binding Properties of the 47-kDa E4TF3 Homodimer
The interaction of the 47-kDa E4TF3 homodimer with its cognate DNA sequence in the adenovirus E4 promoter is a key regulatory step in the viral life cycle. Understanding the nuances of this interaction is crucial for developing targeted antiviral strategies.
Quantitative and Comparative Data
While precise dissociation constants (K_d) are not extensively reported in the literature, comparative studies have elucidated the relative binding affinities and transcriptional activities of the different E4TF3 dimeric forms.
| Dimer Composition | Relative DNA Binding Affinity | Relative Transcriptional Activation |
| 47-kDa Homodimer | Lower | Highest |
| 43-kDa Homodimer | Higher | Lower |
| 47/43-kDa Heterodimer | Intermediate | Intermediate |
Table 1: Comparative DNA Binding and Transcriptional Activation of E4TF3 Dimers. This table summarizes the qualitative comparison of the different E4TF3 dimeric forms, highlighting the inverse relationship between DNA binding affinity and transcriptional activation for the 47-kDa and 43-kDa homodimers.
A key finding is that the 47-kDa homodimer possesses a lower intrinsic affinity for the E4 promoter DNA compared to the 43-kDa homodimer[1][2]. However, this lower affinity is coupled with a significantly higher capacity to activate transcription once bound.
| Comparison | Fold Difference in Transcriptional Activation |
| 47-kDa Homodimer vs. 43-kDa Homodimer | ~9-fold higher |
| 47-kDa Homodimer vs. 47/43-kDa Heterodimer | ~3-fold higher |
Table 2: Relative Transcriptional Potency of the 47-kDa E4TF3 Homodimer. This table quantifies the enhanced transcriptional activation capacity of the 47-kDa homodimer relative to the other E4TF3 dimeric forms at the same level of DNA-binding activity[1][2].
Experimental Protocols
The following protocols are based on methodologies described for the purification and characterization of E4TF3 from HeLa cells.
Purification of 47-kDa E4TF3 from HeLa Cell Nuclear Extract
This protocol outlines the key steps for enriching the 47-kDa E4TF3 protein.
Materials:
-
HeLa cell nuclear extract
-
Buffer A: 10 mM Tris-HCl (pH 7.9), 1 mM EDTA, 5 mM DTT, 10% glycerol
-
Buffer B: Buffer A containing 1 M KCl
-
Heparin-Sepharose column
-
Sequence-specific DNA affinity column (containing the E4 promoter element)
-
Dialysis tubing
Procedure:
-
Nuclear Extract Preparation: Prepare nuclear extracts from HeLa cells using standard protocols.
-
Heparin-Sepharose Chromatography:
-
Load the nuclear extract onto a Heparin-Sepharose column pre-equilibrated with Buffer A containing 0.1 M KCl.
-
Wash the column extensively with the same buffer.
-
Elute the bound proteins with a linear gradient of 0.1 to 1.0 M KCl in Buffer A.
-
Collect fractions and assay for E4TF3 DNA binding activity using an Electrophoretic Mobility Shift Assay (EMSA).
-
-
Sequence-Specific DNA Affinity Chromatography:
-
Pool the active fractions from the Heparin-Sepharose column and dialyze against Buffer A containing 0.1 M KCl.
-
Load the dialyzed sample onto a DNA affinity column containing the multimerized E4TF3 binding site, pre-equilibrated with the same buffer.
-
Wash the column with Buffer A containing 0.1 M KCl to remove non-specifically bound proteins.
-
Elute the specifically bound E4TF3 proteins with a high salt buffer (e.g., Buffer A containing 1.0 M KCl).
-
Collect fractions and analyze by SDS-PAGE to identify those containing the 47-kDa protein.
-
Electrophoretic Mobility Shift Assay (EMSA)
Materials:
-
Purified 47-kDa E4TF3 homodimer
-
32P-labeled double-stranded oligonucleotide probe containing the E4TF3 binding site
-
Binding buffer: 20 mM HEPES (pH 7.9), 50 mM KCl, 1 mM DTT, 5% glycerol, 0.5 mg/ml BSA
-
Poly(dI-dC)
-
Native polyacrylamide gel (4-6%)
-
TBE buffer
Procedure:
-
Binding Reaction:
-
In a microfuge tube, combine the binding buffer, poly(dI-dC) (as a non-specific competitor), and the purified 47-kDa E4TF3 protein.
-
Add the 32P-labeled probe and incubate at room temperature for 20-30 minutes.
-
-
Electrophoresis:
-
Load the binding reactions onto a pre-run native polyacrylamide gel.
-
Run the gel in TBE buffer at a constant voltage until the dye front has migrated an appropriate distance.
-
-
Visualization:
-
Dry the gel and expose it to X-ray film or a phosphorimager screen to visualize the protein-DNA complexes. A shifted band indicates the formation of the 47-kDa E4TF3 homodimer-DNA complex.
-
DNase I Footprinting Assay
Materials:
-
Purified 47-kDa E4TF3 homodimer
-
DNA fragment from the E4 promoter, uniquely end-labeled with 32P
-
Binding buffer (as for EMSA)
-
DNase I (diluted appropriately)
-
Stop solution: 0.4 M sodium acetate, 2.5 mM EDTA, 50 µg/ml tRNA
-
Denaturing polyacrylamide sequencing gel
Procedure:
-
Binding Reaction:
-
Set up a binding reaction as described for EMSA, using the end-labeled DNA fragment as the probe.
-
-
DNase I Digestion:
-
Add a pre-determined optimal concentration of DNase I to the reaction and incubate for a short period (e.g., 1 minute) at room temperature.
-
-
Reaction Termination:
-
Stop the digestion by adding the stop solution.
-
-
DNA Purification and Analysis:
-
Extract the DNA with phenol-chloroform and precipitate with ethanol.
-
Resuspend the DNA pellet in sequencing loading buffer, denature by heating, and load onto a denaturing polyacrylamide gel alongside a sequencing ladder of the same DNA fragment.
-
-
Visualization:
-
Autoradiograph the gel. The region where the 47-kDa E4TF3 homodimer binds will be protected from DNase I cleavage, resulting in a "footprint" or a gap in the ladder of DNA fragments.
-
Signaling Pathways and Experimental Workflows
While a definitive signaling pathway dedicated solely to the 47-kDa E4TF3 homodimer is not fully elucidated, its membership in the ATF/CREB family provides a framework for a proposed pathway, particularly in the context of an adenovirus infection which induces cellular stress responses.
Proposed Signaling Pathway for E4TF3 Activation
References
- 1. Different biological activities of the hetero- and homodimers formed by the 47- and 43-kilodalton proteins of transcription factor ATF/E4TF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Different biological activities of the hetero- and homodimers formed by the 47- and 43-kilodalton proteins of transcription factor ATF/E4TF3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Analysis of the 47-kDa ATF/E4TF3 Dimer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The transcription factor Activating Transcription Factor/Enhancer-Binding Protein E4TF3 (ATF/E4TF3) is a critical regulator of gene expression, notably involved in the early stages of adenovirus infection and cellular processes. This factor is composed of multiple polypeptides, with the 47-kDa and 43-kDa forms being particularly active in in vitro transcription from the adenovirus E4 promoter. These proteins can exist as homodimers and heterodimers, each exhibiting distinct biological activities. This technical guide provides an in-depth structural and functional analysis of the 47-kDa ATF/E4TF3 homodimer, offering detailed experimental protocols and data for researchers in molecular biology and drug development.
Biochemical Properties and Dimerization
The 47-kDa and 43-kDa components of ATF/E4TF3 have been purified to homogeneity from HeLa cells. Each of these proteins is capable of forming homodimers. When mixed, they readily form a heterodimer in the absence of their specific DNA sequence. The formation of these different dimeric forms is a key determinant of their functional specificity.[1]
Quantitative Data Presentation
| Dimer Composition | Relative DNA-Binding Affinity | Relative Transcriptional Activation |
| 47-kDa Homodimer | Lower | ~9-fold higher than 43-kDa homodimer, ~3-fold higher than heterodimer |
| 43-kDa Homodimer | Higher | Lower |
| 47-kDa/43-kDa Heterodimer | Intermediate | Intermediate |
Table 1: Comparative biological activities of ATF/E4TF3 dimers. The data illustrates the inverse relationship between DNA-binding affinity and transcriptional activation for the 47-kDa homodimer.
Experimental Protocols
Purification of 47-kDa ATF/E4TF3 from HeLa Cells
A crucial step in studying the 47-kDa ATF/E4TF3 dimer is its purification from a reliable source, such as HeLa cell nuclear extracts.
3.1.1. Preparation of HeLa Cell Nuclear Extract
This protocol is adapted from established methods for preparing transcriptionally active nuclear extracts.
-
Cell Culture and Harvest: Culture HeLa cells in suspension to a density of 5-6 x 10^5 cells/mL. Harvest the cells by centrifugation.
-
Cell Lysis: Resuspend the cell pellet in a hypotonic buffer (e.g., 10 mM HEPES, 1.5 mM MgCl2, 10 mM KCl, 0.5 mM DTT, and protease inhibitors) to swell the cells.
-
Nuclear Isolation: Lyse the swollen cells using a Dounce homogenizer. Centrifuge the lysate to pellet the nuclei.
-
Nuclear Lysis and Extraction: Resuspend the nuclear pellet in a high-salt buffer (e.g., 20 mM HEPES, 25% glycerol, 420 mM NaCl, 1.5 mM MgCl2, 0.2 mM EDTA, 0.5 mM DTT, and protease inhibitors). Stir gently for 30 minutes to extract nuclear proteins.
-
Clarification: Centrifuge the nuclear lysate at high speed to pellet debris. The resulting supernatant is the crude nuclear extract.
3.1.2. DNA Affinity Chromatography
This technique is used to purify sequence-specific DNA-binding proteins.
-
Resin Preparation: Synthesize a DNA affinity resin by coupling a concatemer of the ATF/E4TF3 binding site oligonucleotide to a solid support (e.g., CNBr-activated Sepharose).
-
Binding: Incubate the crude nuclear extract with the DNA affinity resin in the presence of a non-specific competitor DNA (e.g., poly(dI-dC)) to reduce non-specific binding.
-
Washing: Wash the resin extensively with a buffer containing a moderate salt concentration to remove unbound proteins.
-
Elution: Elute the bound proteins using a high-salt buffer or a buffer containing the specific DNA oligonucleotide.
-
Fraction Analysis: Analyze the eluted fractions by SDS-PAGE to identify the fractions containing the 47-kDa protein.
Analysis of DNA Binding Activity
3.2.1. Electrophoretic Mobility Shift Assay (EMSA)
EMSA is used to detect protein-DNA interactions.
-
Probe Preparation: Prepare a short DNA probe containing the ATF/E4TF3 binding site and label it with a radioactive isotope (e.g., ³²P) or a fluorescent dye.
-
Binding Reaction: Incubate the purified 47-kDa ATF/E4TF3 protein with the labeled probe in a binding buffer containing a non-specific competitor DNA.
-
Electrophoresis: Separate the protein-DNA complexes from the free probe on a non-denaturing polyacrylamide gel.
-
Detection: Visualize the bands by autoradiography or fluorescence imaging. A slower migrating band indicates the formation of a protein-DNA complex.
3.2.2. DNase I Footprinting
This method identifies the specific DNA sequence bound by a protein.
-
Probe Preparation: Prepare a DNA probe labeled at one end.
-
Binding Reaction: Incubate the probe with the 47-kDa ATF/E4TF3 protein.
-
DNase I Digestion: Partially digest the DNA with DNase I. The protein-bound region will be protected from digestion.
-
Analysis: Denature the DNA and separate the fragments on a sequencing gel. The "footprint" where the protein was bound will appear as a gap in the ladder of DNA fragments.
In Vitro Transcription Assay
This assay measures the ability of the 47-kDa ATF/E4TF3 dimer to activate transcription.
-
Template Preparation: Use a plasmid DNA template containing a promoter with ATF/E4TF3 binding sites upstream of a reporter gene.
-
Transcription Reaction: Set up a reaction containing the DNA template, purified 47-kDa ATF/E4TF3, HeLa nuclear extract (as a source of general transcription factors and RNA polymerase II), and ribonucleotides (ATP, CTP, GTP, and UTP).
-
RNA Analysis: Isolate the RNA produced and quantify the transcript from the reporter gene using methods like primer extension or quantitative RT-PCR.
Signaling Pathways and Regulation
The activity of ATF/E4TF3 is subject to regulation by cellular signaling pathways. Post-translational modifications, such as phosphorylation, can influence its DNA binding and transcriptional activity. For instance, Casein Kinase II has been shown to copurify with ATF/E4TF3 and can phosphorylate ATF1, a member of the ATF family.[2] This suggests that the 47-kDa protein may also be a target for phosphorylation, which could modulate its dimerization and function.
Experimental and Logical Workflows
The following diagrams illustrate the workflows for the purification and analysis of the 47-kDa ATF/E4TF3 dimer.
Conclusion
The 47-kDa ATF/E4TF3 homodimer represents a potent transcriptional activator with unique properties compared to other dimeric forms of the ATF/E4TF3 family. Understanding its structure, function, and regulation is crucial for elucidating its role in gene expression and for the development of therapeutic strategies targeting pathways it governs. The protocols and data presented in this guide provide a solid foundation for further research into this important transcription factor.
References
Methodological & Application
Purification of 47-kDa ATF/E4TF3 Homodimer from HeLa Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Activating Transcription Factor (ATF) and E4 Transcription Factor 3 (E4TF3) are components of a family of transcription factors that play a crucial role in cellular processes, including the response to stress and the regulation of viral gene expression. The 47-kDa protein is one of several polypeptides of the ATF/E4TF3 family found in HeLa cells. This document provides detailed protocols for the purification of the 47-kDa ATF/E4TF3 homodimer from HeLa cells, quantitative data summarization, and a visualization of its role in cellular signaling. The methodologies described herein are compiled from established protein purification techniques and specific literature on ATF/E4TF3.
Data Presentation
Table 1: Illustrative Purification Summary for 47-kDa ATF/E4TF3 Homodimer
This table presents a hypothetical purification scheme for the 47-kDa ATF/E4TF3 homodimer from 10 grams of HeLa cell pellet, illustrating expected yields and purification folds at each step. Actual results may vary.
| Purification Step | Total Protein (mg) | Total Activity (Units) | Specific Activity (Units/mg) | Yield (%) | Purification Fold |
| Crude Nuclear Extract | 800 | 80,000 | 100 | 100 | 1 |
| Heparin-Sepharose | 80 | 64,000 | 800 | 80 | 8 |
| DNA Affinity Chromatography | 0.2 | 32,000 | 160,000 | 40 | 1600 |
| Gel Filtration | 0.05 | 20,000 | 400,000 | 25 | 4000 |
Note: Activity units are arbitrary and would be determined by a suitable assay, such as an electrophoretic mobility shift assay (EMSA) using a specific DNA probe.
Experimental Protocols
Protocol 1: Preparation of HeLa Cell Nuclear Extract
This protocol is adapted from standard procedures for the isolation of nuclear proteins from cultured mammalian cells.
Materials:
-
HeLa cell pellet
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Hypotonic Buffer (10 mM HEPES-KOH pH 7.9, 1.5 mM MgCl2, 10 mM KCl, 0.5 mM DTT)
-
Nuclear Extraction Buffer (20 mM HEPES-KOH pH 7.9, 25% glycerol, 420 mM NaCl, 1.5 mM MgCl2, 0.2 mM EDTA, 0.5 mM DTT, 1x Protease Inhibitor Cocktail)
-
Dounce homogenizer with a tight-fitting pestle
-
Centrifuge and rotor capable of 25,000 x g at 4°C
-
Microcentrifuge
Procedure:
-
Cell Lysis:
-
Resuspend the HeLa cell pellet in 5 volumes of ice-cold PBS.
-
Centrifuge at 500 x g for 5 minutes at 4°C. Discard the supernatant.
-
Resuspend the cell pellet in 3 volumes of Hypotonic Buffer.
-
Incubate on ice for 15 minutes to allow cells to swell.
-
Homogenize the cell suspension with 10-15 strokes in a Dounce homogenizer.
-
Monitor cell lysis using a microscope (staining with Trypan Blue can help visualize nuclei and lysed cells).
-
Centrifuge the homogenate at 1,500 x g for 10 minutes at 4°C to pellet the nuclei.
-
-
Nuclear Extraction:
-
Carefully remove the supernatant (cytoplasmic fraction).
-
Resuspend the nuclear pellet in 1/2 pellet volume of Nuclear Extraction Buffer.
-
Incubate on a rocking platform for 30-45 minutes at 4°C to allow for the extraction of nuclear proteins.
-
Centrifuge at 25,000 x g for 30 minutes at 4°C to pellet the nuclear debris.
-
Carefully collect the supernatant containing the nuclear proteins (crude nuclear extract).
-
Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).
-
Aliquot the nuclear extract and store at -80°C.
-
Protocol 2: Purification of 47-kDa ATF/E4TF3 by DNA Affinity Chromatography
This protocol describes the key step of purifying ATF/E4TF3 using its specific DNA binding properties. It is based on a method using DNA affinity latex particles, which has been shown to be effective for the rapid purification of multiple ATF/E4TF3 polypeptides[1]. A similar approach can be taken with more traditional DNA affinity resins like CNBr-activated Sepharose coupled to a specific oligonucleotide.
Materials:
-
Crude HeLa nuclear extract (from Protocol 1)
-
DNA Affinity Resin: Latex particles or Sepharose beads coupled with a double-stranded oligonucleotide containing the ATF/E4TF3 binding site (consensus sequence: 5'-GTGACGTACAG-3')[2].
-
Binding Buffer (20 mM HEPES-KOH pH 7.9, 10% glycerol, 50 mM KCl, 1 mM DTT, 0.1% NP-40)
-
Wash Buffer (Binding Buffer with 100 mM KCl)
-
Elution Buffer (Binding Buffer with 1 M KCl)
-
Poly(dI-dC) as a non-specific competitor DNA
-
Chromatography column
Procedure:
-
Preparation of Nuclear Extract:
-
Thaw the crude nuclear extract on ice.
-
Add poly(dI-dC) to a final concentration of 10-50 µg/mL to block non-specific DNA binding proteins.
-
Incubate on ice for 15 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to remove any precipitate.
-
Dilute the supernatant with an equal volume of Binding Buffer.
-
-
Affinity Chromatography:
-
Pack the DNA affinity resin into a chromatography column and equilibrate with 5-10 column volumes of Binding Buffer.
-
Load the prepared nuclear extract onto the column at a slow flow rate (e.g., 0.5 mL/min).
-
Wash the column with 10-15 column volumes of Wash Buffer until the A280 absorbance of the flow-through returns to baseline.
-
Elute the bound proteins with a linear gradient of KCl from 100 mM to 1 M in Binding Buffer, or with a step elution using Elution Buffer.
-
Collect fractions and monitor the protein concentration by measuring A280 absorbance.
-
-
Analysis of Fractions:
-
Analyze the collected fractions by SDS-PAGE followed by silver staining or Coomassie blue staining to identify fractions containing the 47-kDa protein.
-
Confirm the presence of ATF/E4TF3 activity in the fractions using an electrophoretic mobility shift assay (EMSA) with a labeled ATF/E4TF3 DNA probe.
-
Pool the fractions containing the purified 47-kDa protein.
-
Protocol 3: Gel Filtration Chromatography for Homodimer Isolation
This optional step can be used to further purify the 47-kDa protein and isolate the homodimer based on its native molecular weight.
Materials:
-
Pooled fractions from DNA affinity chromatography
-
Gel Filtration Column (e.g., Superdex 200)
-
Gel Filtration Buffer (20 mM HEPES-KOH pH 7.9, 150 mM KCl, 10% glycerol, 1 mM DTT)
-
Protein standards for column calibration
Procedure:
-
Column Equilibration:
-
Equilibrate the gel filtration column with at least 2 column volumes of Gel Filtration Buffer.
-
Calibrate the column using known molecular weight standards to create a standard curve.
-
-
Sample Loading and Separation:
-
Concentrate the pooled fractions from the affinity chromatography step using a centrifugal filter device.
-
Load the concentrated sample onto the equilibrated gel filtration column.
-
Elute the proteins with Gel Filtration Buffer at the recommended flow rate for the column.
-
Collect fractions.
-
-
Fraction Analysis:
-
Analyze the fractions by SDS-PAGE to identify those containing the purified 47-kDa protein.
-
Determine the native molecular weight of the purified protein by comparing its elution volume to the standard curve. The 47-kDa ATF/E4TF3 homodimer is expected to elute at approximately 94 kDa.
-
Pool the fractions containing the purified homodimer.
-
Store the purified protein at -80°C.
-
Visualization of Pathways and Workflows
ATF/E4TF3 Purification Workflow
Caption: A schematic of the experimental workflow for the purification of the 47-kDa ATF/E4TF3 homodimer.
ATF3 in Cellular Stress Signaling
Caption: The central role of ATF3 in the cellular stress response signaling pathway.
References
Application Notes: In Vitro Transcription Assay Using 47-kDa E4TF3 Homodimer
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 47-kDa homodimer of the E4 transcription factor 3 (E4TF3), also known as activating transcription factor (ATF), is a critical regulator of gene expression, notably for the adenovirus early region 4 (E4) promoter.[1] This transcription factor plays a significant role in viral replication and can be modulated by cellular signaling pathways.[2][3] An in vitro transcription assay utilizing the purified 47-kDa E4TF3 homodimer provides a powerful and controlled system to investigate the mechanisms of transcriptional activation, identify potential inhibitors or activators of E4TF3 function, and dissect the molecular interactions at the E4 promoter. This document provides detailed protocols and application notes for conducting this assay.
Principle of the Assay
The in vitro transcription assay reconstitutes the fundamental components of transcription in a cell-free environment. A linear DNA template containing the adenovirus E4 promoter is incubated with purified 47-kDa E4TF3 homodimer, RNA polymerase II, and other general transcription factors present in a nuclear extract. The transcription reaction is initiated by the addition of ribonucleoside triphosphates (NTPs). The amount of resulting RNA transcript is then quantified to determine the transcriptional activity. The inclusion of the 47-kDa E4TF3 homodimer is expected to significantly stimulate transcription from the E4 promoter compared to a basal reaction lacking the factor.[1] This stimulation serves as the basis for studying the factor's activity and the effects of potential modulators.
Applications
-
Mechanistic Studies: Elucidate the role of the 47-kDa E4TF3 homodimer in the assembly of the pre-initiation complex and transcriptional activation at the adenovirus E4 promoter.
-
Drug Discovery: Screen for small molecules or biologics that inhibit or enhance the transcriptional activity of E4TF3, which could have therapeutic potential in antiviral or cancer therapies.
-
Structure-Function Analysis: Investigate the effects of mutations in E4TF3 or its binding sites on the E4 promoter to understand the molecular determinants of its activity.
-
Signal Transduction Research: Analyze how post-translational modifications or interactions with other proteins, potentially activated by signaling pathways like the cAMP pathway, affect E4TF3-mediated transcription.[2][4]
Data Presentation
Table 1: Key Components for In Vitro Transcription Assay
| Component | Recommended Concentration/Amount | Purpose |
| DNA Template (Adenovirus E4 Promoter) | 50-200 ng | Provides the genetic sequence and regulatory elements for transcription. |
| Purified 47-kDa E4TF3 Homodimer | 10-100 ng (titration recommended) | The specific transcription factor being assayed. |
| HeLa Nuclear Extract | 5-15 µL (protein concentration dependent) | Source of RNA Polymerase II and general transcription factors. |
| rNTP Mix (ATP, GTP, CTP, UTP) | 0.5-1 mM each | Building blocks for RNA synthesis. |
| Transcription Buffer (e.g., HEPES, KCl, MgCl2) | 1X | Provides optimal ionic and pH conditions for the enzymatic reaction. |
| RNase Inhibitor | 10-40 units | Prevents degradation of the newly synthesized RNA. |
Table 2: Example of Expected Quantitative Results
| Condition | Relative Transcriptional Activity (Fold Change) |
| Basal (No E4TF3) | 1 (Baseline) |
| + 47-kDa E4TF3 Homodimer | 5 - 15 |
| + 47-kDa E4TF3 Homodimer + Inhibitor X (10 µM) | 1.5 |
| + 47-kDa E4TF3 Homodimer + Activator Y (5 µM) | 25 |
Note: These values are illustrative and the actual fold activation will depend on the specific experimental conditions and the purity and activity of the recombinant protein.
Experimental Protocols
Protocol 1: Expression and Purification of Recombinant 47-kDa E4TF3 Homodimer
This protocol describes the expression of a His-tagged 47-kDa E4TF3 in E. coli and its purification using immobilized metal affinity chromatography (IMAC).
1. Expression: a. Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with an expression vector containing the cDNA for the 47-kDa E4TF3 fused to a polyhistidine tag (His-tag). b. Grow the transformed bacteria in LB medium containing the appropriate antibiotic at 37°C with shaking until the OD600 reaches 0.6-0.8. c. Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM and continue to grow the culture for 3-4 hours at 30°C or overnight at 18°C. d. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
2. Lysis: a. Resuspend the cell pellet in ice-cold lysis buffer (50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) containing protease inhibitors (e.g., PMSF, leupeptin). b. Lyse the cells by sonication on ice. c. Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris.
3. Purification: a. Equilibrate a Ni-NTA affinity column with lysis buffer. b. Load the cleared lysate onto the column. c. Wash the column with wash buffer (50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins. d. Elute the His-tagged E4TF3 protein with elution buffer (50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0). e. Collect fractions and analyze by SDS-PAGE to assess purity. f. Pool the pure fractions and dialyze against a storage buffer (e.g., 20 mM HEPES, 100 mM KCl, 0.2 mM EDTA, 20% glycerol, 1 mM DTT, pH 7.9). g. Determine the protein concentration using a Bradford or BCA assay and store at -80°C.
Protocol 2: Preparation of the Adenovirus E4 Promoter DNA Template
This protocol describes the preparation of a linear DNA template for the in vitro transcription assay. The adenovirus E4 promoter contains binding sites for E4TF3 at approximately -40, -160, -230, and -260 bp upstream of the transcription start site.[1]
1. Plasmid Preparation: a. Subclone a fragment of the adenovirus genome containing the E4 promoter region (e.g., -300 to +50 relative to the transcription start site) into a suitable plasmid vector.
2. Linearization: a. Linearize the plasmid by digesting with a restriction enzyme that cuts downstream of the promoter and the desired transcript length. b. Purify the linearized DNA template using a PCR purification kit or by phenol-chloroform extraction and ethanol precipitation. c. Resuspend the purified DNA template in nuclease-free water or TE buffer. d. Quantify the DNA concentration using a spectrophotometer.
Protocol 3: In Vitro Transcription Assay
1. Reaction Setup: a. On ice, set up the transcription reactions in sterile microcentrifuge tubes. A typical 25 µL reaction would include:
- Nuclease-free water to a final volume of 25 µL
- 5 µL of 5x Transcription Buffer (e.g., 100 mM HEPES-KOH pH 7.9, 500 mM KCl, 15 mM MgCl2, 5 mM DTT, 50% glycerol)
- 1 µL of linearized DNA template (50-200 ng)
- 1 µL of purified 47-kDa E4TF3 homodimer (10-100 ng, or storage buffer for the basal control)
- 10 µL of HeLa Nuclear Extract (optimized amount)
- 0.5 µL of RNase Inhibitor (20-40 units)
- If testing compounds, add 1 µL of the compound at the desired concentration (or vehicle control).
2. Pre-incubation: a. Gently mix the components and incubate at 30°C for 30 minutes to allow for pre-initiation complex formation.
3. Transcription Initiation: a. Add 2.5 µL of a 10x rNTP mix (e.g., 5 mM each of ATP, GTP, CTP, and UTP). b. Continue to incubate at 30°C for 60 minutes.
4. Reaction Termination and RNA Purification: a. Stop the reaction by adding 175 µL of Stop Buffer (e.g., 0.3 M Sodium Acetate, 0.5% SDS, 25 µg/mL tRNA). b. Extract the RNA with phenol-chloroform and precipitate with ethanol. c. Wash the RNA pellet with 70% ethanol and resuspend in 10-20 µL of nuclease-free water.
Protocol 4: Analysis of Transcription Products
The synthesized RNA can be quantified using several methods. Primer extension or quantitative real-time PCR (qRT-PCR) are commonly used for specific and sensitive detection.
1. Primer Extension: a. Anneal a 5'-radiolabeled primer specific to the transcript to the purified RNA. b. Extend the primer with reverse transcriptase. c. Analyze the size of the extended product on a denaturing polyacrylamide gel. The intensity of the band corresponding to the correct transcript size is proportional to the amount of RNA synthesized.
2. Quantitative Real-Time PCR (qRT-PCR): a. Treat the purified RNA with DNase I to remove the DNA template. b. Synthesize cDNA from the RNA using a transcript-specific primer and reverse transcriptase. c. Perform qRT-PCR using primers specific to the transcript. d. Quantify the amount of transcript relative to a standard curve or using the ΔΔCt method.
Visualizations
Caption: Experimental workflow for the in vitro transcription assay.
Caption: Simplified signaling pathway involving E4TF3 (ATF).
References
- 1. Identification of two transcription factors that bind to specific elements in the promoter of the adenovirus early-region 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cellular transcription factor binds to adenovirus early region promoters and to a cyclic AMP response element - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ATF4 Signaling in HIV-1 Infection: Viral Subversion of a Stress Response Transcription Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cellular transcription factor binds to adenovirus early region promoters and to a cyclic AMP response element - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for DNA Affinity Chromatography of ATF/E4TF3
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of the activating transcription factor (ATF) and E4 transcription factor 3 (E4TF3) protein complex using DNA affinity chromatography. This powerful technique leverages the specific binding affinity of these transcription factors for their cognate DNA sequence to achieve high purity.
Introduction
The ATF/E4TF3 family of transcription factors plays a crucial role in the regulation of gene expression, particularly in the context of viral infection, cellular stress response, and proliferation. The adenovirus E4 promoter is a well-characterized target of E4TF3. Understanding the function and regulation of these proteins is of significant interest in virology, oncology, and drug development. DNA affinity chromatography provides an effective method for isolating these proteins from crude nuclear extracts for downstream applications such as structural studies, functional assays, and drug screening.
Data Presentation
Table 1: Purified ATF/E4TF3 Polypeptides
A study on the direct purification of multiple ATF/E4TF3 polypeptides from HeLa cell crude nuclear extracts using DNA affinity latex particles resulted in the co-purification of several polypeptides.[1] The molecular masses of these purified proteins are summarized below.
| Polypeptide | Molecular Mass (kDa) |
| 1 | 116 |
| 2 | 80 |
| 3 | 65 |
| 4 | 60 |
| 5 | 55 |
| 6 | 47 |
| 7 | 45 |
| 8 | 43 |
Table 2: Quantitative Yield of 43-kDa ATF/E4TF3 Protein
The purification of the 43-kDa ATF/E4TF3 protein from crude nuclear extracts of HeLa cells yielded the following amount of purified protein.[1]
| Starting Material | Purified Protein | Yield |
| 8 mg of crude nuclear extracts | 43-kDa ATF/E4TF3 | ~2 µg |
Experimental Protocols
This section details the key experimental protocols for the purification of ATF/E4TF3 using DNA affinity chromatography.
Preparation of the DNA Affinity Resin
The success of the purification depends on the quality of the affinity resin. This protocol describes the preparation of a DNA affinity resin using a synthetic oligonucleotide containing the ATF/E4TF3 binding site. The minimal sequence for ATF transcription factor binding has been identified as 5'-TGACGTCCATG-3'.[2]
Materials:
-
CNBr-activated Sepharose 4B
-
Synthetic complementary oligonucleotides containing the ATF/E4TF3 binding site (e.g., 5'-GATCTGACGTCCATG-3' and 5'-GATCCATGGACGTCA-3')
-
T4 Polynucleotide Kinase
-
T4 DNA Ligase
-
Coupling Buffer (0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3)
-
Blocking Buffer (1 M ethanolamine or 0.2 M glycine, pH 8.0)
-
Wash Buffer (e.g., 0.1 M acetate buffer, 0.5 M NaCl, pH 4.0, followed by 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0)
Procedure:
-
Oligonucleotide Preparation:
-
Anneal the complementary oligonucleotides by heating to 95°C for 5 minutes and then slowly cooling to room temperature.
-
Phosphorylate the 5' ends of the annealed oligonucleotides using T4 Polynucleotide Kinase.
-
Ligate the phosphorylated oligonucleotides into concatemers using T4 DNA Ligase. This increases the density of binding sites on the resin.
-
-
Coupling of DNA to Sepharose:
-
Wash the CNBr-activated Sepharose with 1 mM HCl.
-
Immediately wash with Coupling Buffer.
-
Add the ligated DNA to the washed Sepharose and incubate overnight at 4°C with gentle agitation.
-
-
Blocking and Washing:
-
Block any remaining active groups on the Sepharose by incubating with Blocking Buffer for 2-4 hours at room temperature.
-
Wash the resin extensively with alternating low and high pH Wash Buffers to remove non-covalently bound DNA.
-
Finally, equilibrate the resin with the Binding Buffer.
-
DNA Affinity Chromatography
This protocol outlines the steps for purifying ATF/E4TF3 from a crude nuclear extract.
Materials:
-
Prepared DNA affinity resin
-
Crude nuclear extract from a suitable cell line (e.g., HeLa cells)
-
Binding Buffer (e.g., 20 mM HEPES pH 7.9, 50 mM KCl, 1 mM DTT, 10% glycerol, 0.5 mM PMSF)
-
Wash Buffer (Binding Buffer with an increased salt concentration, e.g., 100-200 mM KCl)
-
Elution Buffer (Binding Buffer with a high salt concentration, e.g., 1 M KCl)
-
Non-specific competitor DNA (e.g., poly(dI-dC))
Procedure:
-
Binding:
-
Incubate the crude nuclear extract with a non-specific competitor DNA, such as poly(dI-dC), on ice for 10-15 minutes to reduce non-specific binding of proteins to the affinity resin.[3]
-
Load the pre-incubated nuclear extract onto the equilibrated DNA affinity column.
-
Allow the extract to flow through the column by gravity or at a slow flow rate (e.g., 0.5 ml/min) to ensure efficient binding of ATF/E4TF3 to the resin.
-
-
Washing:
-
Wash the column with at least 10 column volumes of Wash Buffer to remove unbound and weakly bound proteins.
-
-
Elution:
-
Elute the bound proteins with Elution Buffer using a step or linear salt gradient (e.g., from 0.1 M to 1.0 M KCl).[3]
-
Collect fractions and analyze for the presence of ATF/E4TF3 polypeptides by SDS-PAGE and silver staining or Western blotting.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for ATF/E4TF3 purification.
Signaling Pathway
The adenovirus E4 open reading frame 3 (E4-ORF3) protein is known to play a significant role in counteracting the host's antiviral responses. It achieves this, in part, by reorganizing cellular proteins, including transcription factors, into nuclear tracks. This can lead to the modulation of host and viral gene expression. E4TF3 is a cellular transcription factor that binds to the adenovirus E4 promoter, and its activity can be influenced by the viral E4 proteins.
Caption: Regulation of viral transcription by E4-ORF3 and E4TF3.
References
Application Notes and Protocols for Studying ATF/E4TF3 Dimerization
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The transcription factor ATF/E4TF3 is a critical regulator of gene expression, notably involved in the transcriptional activation of the adenovirus E4 promoter. It is composed of different subunits, primarily a 47-kDa and a 43-kDa protein, which can form both homodimers and heterodimers. The dimerization of these subunits is a key step in their function, as the specific dimer formed influences both DNA binding affinity and transcriptional activation potential.[1][2] Understanding the dynamics of ATF/E4TF3 dimerization is therefore essential for elucidating its regulatory mechanisms and for the development of potential therapeutic interventions.
These application notes provide a comprehensive overview of various methods to study the dimerization of ATF/E4TF3, complete with detailed protocols, quantitative data presentation, and visual workflows to guide researchers in their experimental design and execution.
Data Presentation: Quantitative Analysis of ATF/E4TF3 Dimerization
The dimerization of the 47-kDa and 43-kDa subunits of ATF/E4TF3 results in distinct functional outcomes. The following table summarizes the key quantitative data regarding the transcriptional activity and DNA binding affinity of the different dimeric forms.
| Dimer Composition | Relative Transcriptional Activity | Relative DNA Binding Affinity | Reference |
| 47-kDa Homodimer | ~9x higher than 43-kDa homodimer | Lower than 43-kDa homodimer | [1][2] |
| 43-kDa Homodimer | Baseline | Higher than 47-kDa homodimer | [1][2] |
| 47-kDa/43-kDa Heterodimer | ~3x higher than 43-kDa homodimer | Intermediate | [1][2] |
Experimental Protocols
A variety of techniques can be employed to study the dimerization of ATF/E4TF3. Below are detailed protocols for some of the most common and effective methods.
Co-Immunoprecipitation (Co-IP) to Detect in vivo Dimerization
Co-IP is a powerful technique to identify and validate protein-protein interactions within a cellular context.[3] This protocol is designed to demonstrate the in vivo interaction between the 47-kDa and 43-kDa subunits of ATF/E4TF3.
Principle: An antibody specific to one subunit (the "bait") is used to pull down this protein from a cell lysate. If the other subunit (the "prey") is interacting with the bait, it will also be pulled down and can be detected by Western blotting.
Workflow Diagram:
Caption: Workflow for Co-Immunoprecipitation.
Protocol:
-
Cell Culture and Lysis:
-
Culture cells (e.g., HeLa cells, from which ATF/E4TF3 has been purified) to 80-90% confluency.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors).[4]
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
-
-
Pre-clearing the Lysate:
-
To reduce non-specific binding, incubate the cell lysate with control IgG (from the same species as the primary antibody) and Protein A/G agarose beads for 1 hour at 4°C with gentle rotation.
-
Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant.
-
-
Immunoprecipitation:
-
Add a primary antibody specific for the "bait" protein (e.g., anti-47-kDa ATF/E4TF3 subunit) to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads and incubate for another 1-2 hours at 4°C.[5]
-
-
Washing:
-
Pellet the beads by centrifugation (1,000 x g for 1 minute at 4°C).
-
Discard the supernatant and wash the beads 3-5 times with cold lysis buffer. With each wash, resuspend the beads and then pellet them.
-
-
Elution:
-
After the final wash, remove all supernatant.
-
Elute the bound proteins by resuspending the beads in 1X SDS-PAGE loading buffer and boiling for 5-10 minutes.
-
Centrifuge to pellet the beads and collect the supernatant.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the "prey" protein (e.g., anti-43-kDa ATF/E4TF3 subunit).
-
Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.
-
A band corresponding to the molecular weight of the prey protein indicates an interaction.
-
Yeast Two-Hybrid (Y2H) System for Screening Interactions
The Y2H system is a powerful genetic method to identify novel protein-protein interactions.[6][7]
Principle: The transcription factor (e.g., GAL4) is split into a DNA-binding domain (BD) and an activation domain (AD). The "bait" protein is fused to the BD, and the "prey" protein (or a library of potential interactors) is fused to the AD. If the bait and prey interact, the BD and AD are brought into proximity, reconstituting a functional transcription factor that drives the expression of a reporter gene.
Workflow Diagram:
Caption: Yeast Two-Hybrid Workflow.
Protocol:
-
Plasmid Construction:
-
Clone the coding sequence of the ATF/E4TF3 47-kDa subunit into a bait vector (e.g., pGBKT7) to create a fusion with the GAL4 DNA-binding domain (BD).
-
Clone the coding sequence of the 43-kDa subunit into a prey vector (e.g., pGADT7) to create a fusion with the GAL4 activation domain (AD).
-
-
Yeast Transformation:
-
Co-transform a suitable yeast strain (e.g., AH109 or Y2HGold) with the bait and prey plasmids using the lithium acetate method.[8]
-
Plate the transformed yeast on selective medium lacking tryptophan and leucine (SD/-Trp/-Leu) to select for cells that have taken up both plasmids.
-
-
Interaction Assay:
-
Plate the colonies from the SD/-Trp/-Leu plates onto a more stringent selective medium lacking tryptophan, leucine, and histidine (SD/-Trp/-Leu/-His).
-
Growth on this medium indicates an interaction, as the HIS3 reporter gene is activated.
-
For a more quantitative or secondary confirmation, perform a β-galactosidase assay (if the lacZ reporter is present). Positive interactions will result in blue colonies in the presence of X-gal.
-
-
Controls:
-
Negative Controls: Co-transform yeast with the bait plasmid and an empty prey vector, and vice versa. No growth on selective media should be observed.
-
Positive Control: Use a pair of known interacting proteins to confirm the assay is working correctly.
-
Förster Resonance Energy Transfer (FRET) Microscopy for in vivo Dimerization
FRET microscopy allows for the detection of protein-protein interactions in living cells with high spatial and temporal resolution.[9]
Principle: Two proteins are tagged with different fluorescent proteins (a donor and an acceptor, e.g., CFP and YFP). If the proteins are in close proximity (<10 nm), excitation of the donor fluorophore can result in non-radiative energy transfer to the acceptor, which then fluoresces. The efficiency of this transfer can be measured to quantify the interaction.[9]
Workflow Diagram:
Caption: FRET Microscopy Workflow.
Protocol:
-
Plasmid Construction and Transfection:
-
Create expression vectors where the 47-kDa and 43-kDa subunits of ATF/E4TF3 are fused to a donor (e.g., CFP) and an acceptor (e.g., YFP) fluorophore, respectively.
-
Transfect mammalian cells with these constructs. It is also important to transfect cells with donor-only and acceptor-only constructs as controls.
-
-
Image Acquisition:
-
After 24-48 hours, image the cells using a fluorescence microscope equipped for FRET imaging.
-
Acquire three images:
-
Donor channel (excite at donor wavelength, measure donor emission).
-
Acceptor channel (excite at acceptor wavelength, measure acceptor emission).
-
FRET channel (excite at donor wavelength, measure acceptor emission).
-
-
-
Data Analysis (Acceptor Photobleaching Method):
-
A common method to quantify FRET is acceptor photobleaching.[9]
-
Measure the donor fluorescence intensity in a region of interest before and after photobleaching the acceptor fluorophore with a high-intensity laser.
-
An increase in donor fluorescence after acceptor photobleaching is indicative of FRET.
-
Calculate the FRET efficiency (E) using the formula:
-
E = 1 - (I_pre / I_post)
-
Where I_pre is the donor intensity before photobleaching and I_post is the donor intensity after photobleaching.
-
-
Bioluminescence Resonance Energy Transfer (BRET) Assay
BRET is similar to FRET but uses a bioluminescent donor (e.g., Renilla luciferase, Rluc) and a fluorescent acceptor (e.g., YFP).[10][11]
Principle: When the donor and acceptor are in close proximity, the energy from the luciferase-catalyzed reaction is transferred to the acceptor, causing it to fluoresce. The ratio of acceptor emission to donor emission is measured.
Workflow Diagram:
Caption: BRET Assay Workflow.
Protocol:
-
Plasmid Construction and Transfection:
-
Create expression vectors with one ATF/E4TF3 subunit fused to a bioluminescent donor (e.g., Rluc8) and the other to a fluorescent acceptor (e.g., Venus).
-
Transfect cells with these constructs. Include donor-only and acceptor-only controls.
-
-
BRET Measurement:
-
48 hours post-transfection, harvest and resuspend the cells.
-
Add the luciferase substrate (e.g., coelenterazine h).
-
Immediately measure the luminescence at the donor emission wavelength (e.g., ~480 nm for Rluc8) and the acceptor emission wavelength (e.g., ~530 nm for Venus) using a luminometer with appropriate filters.[12]
-
-
Data Analysis:
-
Calculate the BRET ratio: (Acceptor Emission) / (Donor Emission).
-
To determine the net BRET, subtract the BRET ratio of the donor-only control from the BRET ratio of the co-transfected cells.[11]
-
A higher net BRET ratio indicates a stronger interaction. For more quantitative analysis, perform a BRET saturation assay by varying the acceptor-to-donor expression ratio.
-
Electrophoretic Mobility Shift Assay (EMSA) for DNA Binding of Dimers
EMSA, or gel shift assay, is used to study protein-DNA interactions.[13][14] It can be adapted to analyze the DNA binding properties of different ATF/E4TF3 dimers.
Principle: A protein-DNA complex migrates more slowly through a non-denaturing polyacrylamide gel than the free DNA probe. This "shift" in mobility indicates a binding event.
Workflow Diagram:
Caption: EMSA Workflow.
Protocol:
-
Probe Preparation:
-
Synthesize and anneal complementary oligonucleotides corresponding to the ATF/E4TF3 binding site in the E4 promoter.
-
Label the DNA probe, typically with a radioactive isotope (e.g., ³²P) or a fluorescent dye.[15]
-
-
Protein Preparation:
-
Purify the 47-kDa and 43-kDa subunits of ATF/E4TF3.
-
Prepare separate reactions for the 47-kDa homodimer, the 43-kDa homodimer, and the heterodimer (by pre-incubating the two subunits together).
-
-
Binding Reaction:
-
In a small volume, incubate the purified protein(s) with the labeled DNA probe in a binding buffer (containing, for example, Tris-HCl, KCl, DTT, glycerol, and a non-specific competitor DNA like poly(dI-dC)).[14]
-
Incubate at room temperature for 20-30 minutes.
-
-
Electrophoresis:
-
Load the samples onto a non-denaturing polyacrylamide gel.
-
Run the gel at a constant voltage in a cold room or with a cooling system to prevent dissociation of the complexes.
-
-
Detection:
-
Dry the gel and expose it to X-ray film (for radioactive probes) or image it using a fluorescence scanner (for fluorescent probes).
-
A shifted band indicates the formation of a protein-DNA complex. The intensity of the shifted band can be used to quantify the binding affinity.
-
Conclusion
The study of ATF/E4TF3 dimerization is crucial for understanding its role in transcriptional regulation. The methods outlined in these application notes provide a robust toolkit for researchers to investigate the formation, dynamics, and functional consequences of ATF/E4TF3 homo- and heterodimers. By combining these techniques, a comprehensive picture of ATF/E4TF3 function can be achieved, paving the way for targeted therapeutic strategies.
References
- 1. Different biological activities of the hetero- and homodimers formed by the 47- and 43-kilodalton proteins of transcription factor ATF/E4TF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Different biological activities of the hetero- and homodimers formed by the 47- and 43-kilodalton proteins of transcription factor ATF/E4TF3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 4. assaygenie.com [assaygenie.com]
- 5. Co-IP Protocol-How To Conduct A Co-IP - Creative Proteomics [creative-proteomics.com]
- 6. A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Yeast Two-Hybrid Protocol for Protein–Protein Interaction - Creative Proteomics [creative-proteomics.com]
- 8. A Yeast Two-Hybrid approach for probing protein-protein interactions at the centrosome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescence Resonance Energy Transfer (FRET) as a method to calculate the dimerization strength of basic Helix-Loop-Helix (bHLH) proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigating Protein-protein Interactions in Live Cells Using Bioluminescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bioluminescence resonance energy transfer (BRET) imaging of protein–protein interactions within deep tissues of living subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Gel Shift Assays (EMSA) | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. med.upenn.edu [med.upenn.edu]
Application Notes and Protocols for Studying the 47-kDa ATF Homodimer (ATF7) in Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Activating Transcription Factor 7 (ATF7), a protein with a molecular weight of approximately 47-kDa, is a crucial member of the bZIP (basic leucine zipper) family of transcription factors. It functions as a homodimer to bind to specific DNA sequences, thereby regulating gene expression. ATF7 is a stress-responsive chromatin regulator that plays a dual role in transcription, acting as both a repressor and an activator depending on the cellular context and post-translational modifications. Under basal conditions, the ATF7 homodimer is associated with transcriptional repression through the recruitment of histone methyltransferases. However, in response to cellular stress, ATF7 is phosphorylated by MAPK signaling pathways, leading to a switch in its function to transcriptional activation.
These application notes provide a comprehensive overview of the role of the 47-kDa ATF homodimer in gene expression studies, along with detailed protocols for its investigation.
Signaling Pathways and Regulatory Mechanisms
The activity of the ATF7 homodimer is intricately regulated by upstream signaling cascades, primarily the p38 MAPK and JNK pathways, which are activated by various cellular stresses. In its inactive state, the ATF7 homodimer binds to the promoters of target genes and recruits histone methyltransferases such as G9a and SUV39H1. This leads to the di- and tri-methylation of histone H3 at lysine 9 (H3K9me2/3), creating a heterochromatin environment and silencing gene expression.
Upon cellular stress, ATF7 is phosphorylated at key residues, including threonine 51 (Thr51) and threonine 53 (Thr53). This phosphorylation event disrupts the interaction between ATF7 and the histone methyltransferases, leading to their dissociation from the chromatin. Concurrently, phosphorylated ATF7 recruits co-activators, such as histone acetyltransferases (HATs), which promote a euchromatic state and initiate gene transcription.
Data Presentation
Table 1: ATF7 Homodimer Target Gene Expression Changes from RNA-seq Data
The following table summarizes the differential expression of known ATF7 target genes in response to ATF7 modulation, as determined by RNA-sequencing.
| Gene | Condition | Log2 Fold Change | p-value | Regulation |
| IL-6 | ATF7 Knockdown | 1.8 | < 0.05 | Upregulated |
| IL-8 | ATF7 Knockdown | 2.1 | < 0.05 | Upregulated |
| STAT1 | ATF7 Knockdown | 1.5 | < 0.05 | Upregulated |
| IL-6 | ATF7 Overexpression | -2.0 | < 0.05 | Downregulated |
| IL-8 | ATF7 Overexpression | -2.3 | < 0.05 | Downregulated |
| STAT1 | ATF7 Overexpression | -1.7 | < 0.05 | Downregulated |
Note: The values presented are representative and may vary depending on the specific cell type and experimental conditions.
Table 2: Quantitative Analysis of ATF7 Homodimer-DNA Binding
This table provides an example of how to present quantitative data from Chromatin Immunoprecipitation followed by qPCR (ChIP-qPCR) to validate the binding of the ATF7 homodimer to the promoter regions of its target genes.
| Target Gene Promoter | Fold Enrichment (vs. IgG control) |
| IL-6 | 15.2 ± 2.5 |
| IL-8 | 12.8 ± 1.9 |
| STAT1 | 10.5 ± 1.5 |
| Negative Control (e.g., GAPDH exon) | 1.1 ± 0.3 |
Note: Fold enrichment is calculated as 2^-(ΔCt[ChIP] - ΔCt[Input]) / 2^-(ΔCt[IgG] - ΔCt[Input]). Data are represented as mean ± standard deviation.
Experimental Protocols
Protocol 1: Chromatin Immunoprecipitation (ChIP) for ATF7 Homodimer
This protocol describes the immunoprecipitation of chromatin to identify the genomic regions occupied by the ATF7 homodimer.
Materials:
-
Formaldehyde (37%)
-
Glycine
-
Cell Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Sonication buffer
-
Anti-ATF7 antibody (validated for ChIP)
-
Normal Rabbit IgG (as a negative control)
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
Proteinase K
-
Phenol:chloroform:isoamyl alcohol
-
Ethanol
-
Primers for qPCR analysis of target and control regions
Procedure:
-
Cross-linking: Treat cultured cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to an average size of 200-1000 bp using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin with an anti-ATF7 antibody or IgG control overnight at 4°C.
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washing: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.
-
DNA Purification: Treat the samples with RNase A and Proteinase K, followed by phenol:chloroform extraction and ethanol precipitation to purify the DNA.
-
Analysis: Analyze the purified DNA by qPCR using primers specific for the promoter regions of target genes (e.g., IL-6, IL-8, STAT1) and a negative control region.
Protocol 2: Luciferase Reporter Assay for ATF7 Transcriptional Activity
This protocol measures the ability of the ATF7 homodimer to regulate the transcriptional activity of a target gene promoter.
Materials:
-
Luciferase reporter plasmid containing the promoter of the target gene upstream of the firefly luciferase gene.
-
Expression plasmid for ATF7.
-
Renilla luciferase plasmid (for normalization of transfection efficiency).
-
Transfection reagent.
-
Dual-Luciferase® Reporter Assay System.
-
Luminometer.
Procedure:
-
Cell Culture and Transfection: Seed cells in a multi-well plate and co-transfect with the firefly luciferase reporter plasmid, the ATF7 expression plasmid (or an empty vector control), and the Renilla luciferase control plasmid.
-
Cell Treatment: After 24-48 hours, treat the cells with a stimulus (e.g., a stress-inducing agent) if investigating the effect of signaling pathways on ATF7 activity.
-
Cell Lysis: Lyse the cells using the passive lysis buffer provided in the assay kit.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. Calculate the fold change in transcriptional activity relative to the control conditions.
Protocol 3: Co-immunoprecipitation (Co-IP) to Confirm ATF7 Homodimerization and Protein Interactions
This protocol is used to verify the formation of ATF7 homodimers and to identify its interacting partners, such as G9a and SUV39H1.
Procedure:
-
Cell Lysis: Lyse cells expressing ATF7 with a non-denaturing lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysate with an anti-ATF7 antibody or a control IgG overnight at 4°C.
-
Immune Complex Capture: Add Protein A/G magnetic beads to capture the antibody-protein complexes.
-
Washing: Wash the beads several times with the lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads using a low pH elution buffer or by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against ATF7 and its potential interacting partners (e.g., G9a, SUV39H1).
Conclusion
The 47-kDa ATF homodimer (ATF7) is a key regulator of gene expression with a complex, dual-function role that is tightly controlled by cellular signaling pathways. The experimental protocols provided herein offer a robust framework for researchers to investigate the multifaceted functions of the ATF7 homodimer in various biological processes. By combining these techniques with quantitative data analysis, a deeper understanding of the molecular mechanisms underlying ATF7-mediated gene regulation can be achieved, which is of significant interest to both basic research and drug development.
Application Notes and Protocols for Renaturing Purified 47-kDa ATF/E4TF3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Activating Transcription Factor (ATF)/E4TF3 is a family of cellular transcription factors that play crucial roles in cellular stress response, proliferation, and apoptosis. The 47-kDa member of this family is of significant interest for its role in modulating gene expression, including the regulation of the adenovirus E4 promoter. Recombinant production of the 47-kDa ATF/E4TF3 protein, often in bacterial systems, can lead to its aggregation in inclusion bodies. To obtain biologically active protein for functional assays, structural studies, and drug development, efficient renaturation from a denatured state is essential.
These application notes provide detailed protocols for the renaturation of purified 47-kDa ATF/E4TF3, primarily from a denatured state following solubilization from inclusion bodies. Two common and effective methods are described: Step-wise Dialysis and On-Column Refolding . Additionally, information on the relevant signaling pathways is provided to offer a broader context for functional studies.
Data Presentation
Quantitative data from typical protein refolding experiments are summarized below. These values represent expected ranges and should be optimized for specific experimental conditions.
| Parameter | Step-wise Dialysis | On-Column Refolding | Reference Range |
| Protein Concentration (initial) | 0.1 - 1.0 mg/mL | 1.0 - 10 mg/mL | [1] |
| Denaturant (initial) | 6 M Guanidine HCl or 8 M Urea | 6 M Guanidine HCl or 8 M Urea | [2] |
| Refolding Buffer pH | 7.5 - 8.5 | 7.5 - 8.5 | [3] |
| Temperature | 4 °C | 4 °C - Room Temperature | [1][4] |
| L-Arginine Concentration | 0.4 - 0.8 M | 0.4 - 0.8 M | [5][6] |
| Redox System (GSH/GSSG) | 1-2 mM / 0.1-0.2 mM | 1-2 mM / 0.1-0.2 mM | [7] |
| Expected Recovery of Soluble Protein | 30 - 60% | 50 - 80% | [8] |
| Purity of Refolded Protein | >90% | >95% | [9] |
Experimental Protocols
Protocol 1: Step-wise Dialysis for Renaturation of 47-kDa ATF/E4TF3
This method involves the gradual removal of the denaturant by dialysis against a series of buffers with decreasing concentrations of the denaturant, allowing the protein to refold into its native conformation.
Materials:
-
Purified 47-kDa ATF/E4TF3, solubilized in Denaturation Buffer
-
Denaturation Buffer: 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 6 M Guanidine HCl, 5 mM DTT
-
Step-down Dialysis Buffers (see table below)
-
Final Dialysis Buffer: 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% Glycerol, 1 mM DTT
-
Dialysis tubing (appropriate molecular weight cut-off, e.g., 10-kDa)
-
Stir plate and stir bars
-
Cold room or refrigerator (4 °C)
Step-down Dialysis Buffer Composition:
| Step | Guanidine HCl (M) | L-Arginine (M) | Tris-HCl pH 8.0 (mM) | NaCl (mM) | DTT (mM) |
| 1 | 4.0 | 0.8 | 20 | 150 | 2 |
| 2 | 2.0 | 0.6 | 20 | 150 | 2 |
| 3 | 1.0 | 0.4 | 20 | 150 | 1 |
| 4 | 0.5 | 0.2 | 20 | 150 | 1 |
| 5 (Final) | 0.0 | 0.0 | 20 | 150 | 1 |
Procedure:
-
Preparation of the Protein Sample: Start with the purified 47-kDa ATF/E4TF3 protein solubilized in Denaturation Buffer at a concentration of approximately 0.5 mg/mL.
-
Dialysis Setup:
-
Transfer the protein solution to a dialysis bag, ensuring to leave some headspace.
-
Place the sealed dialysis bag in a beaker containing the first Step-down Dialysis Buffer (4 M Guanidine HCl). The buffer volume should be at least 100 times the sample volume.
-
Place the beaker on a stir plate in a cold room (4 °C) and stir gently.
-
-
Step-wise Denaturant Removal:
-
Dialyze for 4-6 hours for each step.
-
After each dialysis step, transfer the dialysis bag to the next buffer with a lower concentration of Guanidine HCl as detailed in the table above.
-
-
Final Dialysis: After the last step-down dialysis, transfer the bag to the Final Dialysis Buffer and dialyze for 4-6 hours, followed by a fresh change of the same buffer and another overnight dialysis.
-
Protein Recovery and Analysis:
-
Carefully remove the protein solution from the dialysis bag.
-
Centrifuge the solution at 14,000 x g for 15 minutes at 4 °C to pellet any aggregated protein.
-
Collect the supernatant containing the refolded 47-kDa ATF/E4TF3.
-
Determine the protein concentration using a suitable method (e.g., Bradford or BCA assay).
-
Assess the purity and folding status by SDS-PAGE and a functional assay (e.g., electrophoretic mobility shift assay - EMSA).
-
Protocol 2: On-Column Renaturation of His-tagged 47-kDa ATF/E4TF3
This method utilizes immobilized metal affinity chromatography (IMAC) to bind the denatured His-tagged protein, followed by a gradual exchange of buffers on the column to facilitate refolding. This technique often results in higher yields of correctly folded protein.
Materials:
-
Purified, denatured His-tagged 47-kDa ATF/E4TF3
-
Binding Buffer: 20 mM Tris-HCl pH 8.0, 500 mM NaCl, 6 M Guanidine HCl, 20 mM Imidazole
-
Wash Buffer: 20 mM Tris-HCl pH 8.0, 500 mM NaCl, 40 mM Imidazole
-
Refolding Buffer Gradient:
-
Buffer A: 20 mM Tris-HCl pH 8.0, 500 mM NaCl, 6 M Guanidine HCl, 20 mM Imidazole
-
Buffer B: 20 mM Tris-HCl pH 8.0, 500 mM NaCl, 0.4 M L-Arginine, 20 mM Imidazole
-
-
Elution Buffer: 20 mM Tris-HCl pH 8.0, 500 mM NaCl, 250 mM Imidazole
-
Ni-NTA affinity chromatography column
-
Chromatography system (e.g., FPLC or AKTA)
Procedure:
-
Column Equilibration: Equilibrate the Ni-NTA column with 5-10 column volumes (CV) of Binding Buffer.
-
Protein Loading: Load the denatured His-tagged 47-kDa ATF/E4TF3 solution onto the equilibrated column.
-
Washing: Wash the column with 5 CV of Binding Buffer to remove any unbound proteins, followed by 5 CV of Wash Buffer to remove non-specifically bound contaminants.
-
On-Column Refolding:
-
Create a linear gradient from 100% Buffer A to 100% Buffer B over 20-30 CV. This gradually removes the denaturant and introduces the refolding agent (L-Arginine). The slow gradient is crucial for allowing the protein to refold correctly while still bound to the resin.
-
After the gradient, wash the column with 5 CV of Buffer B.
-
-
Elution: Elute the refolded His-tagged 47-kDa ATF/E4TF3 from the column using Elution Buffer. Collect fractions and monitor the elution peak by UV absorbance at 280 nm.
-
Analysis and Buffer Exchange:
-
Pool the fractions containing the purified, refolded protein.
-
Analyze the purity by SDS-PAGE.
-
If necessary, perform a buffer exchange into a suitable storage buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% Glycerol, 1 mM DTT) using dialysis or a desalting column.
-
Assess the activity of the refolded protein using a functional assay.
-
Mandatory Visualization
Experimental Workflow for Protein Renaturation
Caption: Workflow for renaturing purified 47-kDa ATF/E4TF3.
ATF/E4TF3 Signaling Pathway
Caption: Simplified signaling pathway of ATF/E4TF3.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Determining the Optimal Temperature of Protein Expression - Arvys Proteins [arvysproteins.com]
- 5. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 6. Role of arginine in protein refolding, solubilization, and purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 8. Refolding out of guanidine hydrochloride is an effective approach for high-throughput structural studies of small proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Refolding and purification of histidine-tagged protein by artificial chaperone-assisted metal affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purifying Stable 47-kDa ATF/E4TF3 Homodimers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of stable 47-kDa ATF/E4TF3 homodimers.
Frequently Asked Questions (FAQs)
Q1: What is the 47-kDa ATF/E4TF3 protein?
The 47-kDa ATF/E4TF3, also known as Nuclear Factor, Erythroid 2-Like 3 (NFE2L3) or NRF3, is a member of the cap 'n' collar (CNC) basic-region leucine zipper (bZIP) family of transcription factors. It plays a role in regulating gene expression by binding to specific DNA sequences as a homodimer or heterodimer. The 47-kDa form represents a specific isoform or a post-translationally modified variant of the full-length protein.
Q2: What are the main challenges in purifying the 47-kDa ATF/E4TF3 homodimer?
The primary challenges associated with the purification of this protein include:
-
Inherent Instability: The ATF/E4TF3 protein has a very short half-life within cells, as it is targeted for degradation by the ubiquitin-proteasome pathway. This inherent instability can lead to low yields and protein degradation during purification.
-
Low Solubility: When overexpressed in recombinant systems like E. coli, transcription factors can often misfold and form insoluble inclusion bodies.
-
Maintaining Homodimerization: ATF/E4TF3 can form both homodimers and heterodimers. Ensuring the purification of a stable and pure population of the 47-kDa homodimer requires specific conditions.
-
Co-purification of Contaminants: Non-specific DNA-binding proteins and other cellular components can co-purify with ATF/E4TF3, especially during affinity chromatography steps.
Q3: Which expression system is recommended for the 47-kDa ATF/E4TF3?
While expression in mammalian cells can provide post-translational modifications, E. coli remains a common choice for producing recombinant proteins due to its rapid growth and high yield potential. To overcome solubility issues in E. coli, it is highly recommended to use solubility-enhancing fusion tags such as Glutathione S-transferase (GST) or Small Ubiquitin-like Modifier (SUMO).[1][2]
Q4: How can I improve the stability of the 47-kDa ATF/E4TF3 homodimer during purification?
Several strategies can be employed to enhance the stability of the protein:
-
Work at Low Temperatures: Perform all purification steps at 4°C to minimize proteolytic degradation.
-
Use Protease Inhibitors: Supplement all buffers with a protease inhibitor cocktail.
-
Include Stabilizing Agents: The addition of glycerol (10-20%) to your buffers can help stabilize the protein.
-
DNA Binding: The presence of its specific DNA recognition sequence has been shown to stabilize the dimeric form of ATF/E4TF3. Including the DNA ligand in the final storage buffer can be beneficial.
-
Optimize Buffer Conditions: The pH, ionic strength, and presence of reducing agents in the buffers are critical. Empirically determining the optimal buffer composition is crucial.
Troubleshooting Guide
Low Protein Yield
| Possible Cause | Troubleshooting Steps |
| Poor Protein Expression | Optimize codon usage for your expression host. Lower the induction temperature (e.g., 16-25°C) and extend the induction time. Use a richer culture medium. |
| Protein Degradation | Work quickly and maintain low temperatures (4°C) throughout the purification process. Add a fresh protease inhibitor cocktail to all buffers.[3] |
| Protein in Insoluble Fraction (Inclusion Bodies) | Lower the induction temperature and IPTG concentration. Co-express with molecular chaperones. Use a solubility-enhancing tag like SUMO or MBP.[1][2][4][5] Perform on-column refolding if the protein is in inclusion bodies. |
| Loss of Protein During Chromatography | Ensure the pH of your buffers is optimal for binding to the specific resin. Check for protein precipitation on the column. If this occurs, adjust the buffer composition (e.g., salt concentration, additives). |
Protein Instability and Aggregation
| Possible Cause | Troubleshooting Steps |
| Protein Aggregation | Increase the ionic strength of the buffers (e.g., 150-500 mM NaCl). Add stabilizing agents like glycerol (10-20%) or non-detergent sulfobetaines. Perform a buffer screen to identify optimal pH and salt conditions. |
| Loss of Dimeric State | Purify the protein in the presence of its DNA binding site to stabilize the homodimer. Use size-exclusion chromatography as a final polishing step to isolate the dimeric species. |
| Precipitation After Tag Cleavage | Perform tag cleavage at a lower temperature and for a shorter duration. Immediately after cleavage, proceed to the next purification step to remove the cleaved tag and protease. Consider leaving the solubility-enhancing tag on if it does not interfere with downstream applications. |
Experimental Protocols
Protocol 1: Expression and Lysis of SUMO-tagged 47-kDa ATF/E4TF3 in E. coli
-
Transformation: Transform E. coli BL21(DE3) cells with the expression vector containing the gene for the 47-kDa ATF/E4TF3 fused to an N-terminal His6-SUMO tag.
-
Culture: Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Induction: Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM. Continue to grow the culture overnight at 18°C.
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 10% glycerol, 1 mM DTT, 1x protease inhibitor cocktail).
-
Sonication: Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant.
Protocol 2: Purification of 47-kDa ATF/E4TF3 Homodimer
-
IMAC (Immobilized Metal Affinity Chromatography): Load the clarified lysate onto a Ni-NTA column pre-equilibrated with Lysis Buffer. Wash the column with Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 10% glycerol, 1 mM DTT). Elute the protein with Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 10% glycerol, 1 mM DTT).
-
SUMO Tag Cleavage: Dialyze the eluted protein against a cleavage buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol, 1 mM DTT) overnight at 4°C. Add SUMO protease and incubate at 4°C for 2-4 hours.
-
Reverse IMAC: Pass the cleavage reaction mixture through a fresh Ni-NTA column to remove the His6-SUMO tag and the His-tagged protease. The untagged 47-kDa ATF/E4TF3 will be in the flow-through.
-
Size-Exclusion Chromatography (SEC): Concentrate the flow-through and load it onto a size-exclusion chromatography column (e.g., Superdex 200) pre-equilibrated with a final storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM KCl, 10% glycerol, 1 mM DTT). Collect fractions corresponding to the expected molecular weight of the homodimer (approximately 94 kDa).
Visualizations
Caption: Workflow for the expression and purification of 47-kDa ATF/E4TF3 homodimers.
Caption: Logical workflow for troubleshooting common purification issues.
References
- 1. lifesensors.com [lifesensors.com]
- 2. SUMO Fusion Technology for Enhanced Protein Expression and Purification in Prokaryotes and Eukaryotes | Springer Nature Experiments [experiments.springernature.com]
- 3. zellbio.eu [zellbio.eu]
- 4. researchgate.net [researchgate.net]
- 5. Expression and Purification of Recombinant Proteins in Escherichia coli with a His6 or Dual His6-MBP Tag - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing E4TF3 DNA-Binding
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers optimizing the DNA binding conditions for the 47-kDa E4TF3 protein.
Nomenclature Note
The protein historically referred to as E4TF3 is now more commonly known as GA-binding protein (GABP). GABP is a transcription f[1]actor typically composed of two distinct subunits: GABPα and GABPβ. The DNA-binding activity [1]resides in the GABPα subunit, which contains an ETS domain. The 47-kDa protein in the[1][2] E4TF3/GABP complex corresponds to a GABPβ subunit, which contains ankyrin repeats and a transcriptional activation domain. While GABPα is the prima[1][2][3]ry DNA-binding subunit, the GABPβ subunit is crucial for forming a stable, high-affinity complex with DNA. The functional complex is[4] often a heterotetramer of two alpha and two beta subunits (α2β2), which requires two adjacent DNA binding sites for stable assembly.
Frequently Asked Que[5]stions (FAQs)
Q1: What is the consensus DNA binding sequence for E4TF3/GABP?
A1: The core consensus sequence recognized by the GABPα subunit is the pentanucleotide 5'-CGGAA/T-3'. The affinity and specific[4]ity of binding can be influenced by flanking nucleotides. For stable heterotetramer (α2β2) formation, two of these sites are typically required on the same face of the DNA helix.
Q2: I'm not observing [5]a band shift in my Electrophoretic Mobility Shift Assay (EMSA). What are the possible causes?
A2: Several factors could lead to a lack of a shifted band. Consider the following: *[6][7] Inactive Protein: Ensure your purified E4TF3/GABP protein is active. Use a fresh protein preparation and always include protease inhibitors in your extraction and storage buffers.
-
Suboptimal Binding [7]Buffer: The composition of your binding buffer is critical. Key parameters to optimize include salt concentration (KCl, NaCl), pH, and the presence of additives like glycerol or non-specific detergents.
-
Incorrect Probe Des[7][8]ign: Verify that your DNA probe contains the correct GABP binding site (5'-CGGAA/T-3'). The length of the probe c[4]an also be a factor.
-
Insufficient Protei[9]n or Probe: You may be using too little protein or labeled probe. Try titrating both components to find the optimal concentration.
-
Complex Disruption:[6][7] The protein-DNA complex may be unstable and dissociating during electrophoresis. Running the gel at a lowe[10]r temperature (e.g., 4°C) can help stabilize the interaction.
Q3: My EMSA gel shows [7][11]smeared bands instead of a distinct shift. How can I fix this?
A3: Smeared bands often indicate either non-specific binding or dissociation of the complex during the gel run.
-
Increase Non-specif[6]ic Competitor: Increase the concentration of non-specific competitor DNA, such as poly(dI-dC), in your binding reaction. This helps to sequester proteins that bind DNA non-specifically.
-
Optimize Salt Conce[7]ntration: High salt concentrations can weaken electrostatic interactions and reduce binding affinity, while very low concentrations might promote non-specific binding. Titrate the KCl or NaCl c[8][12]oncentration in your binding buffer.
-
Check Gel Conditions: Ensure the polyacrylamide gel is properly prepared and that the running buffer is fresh. Pre-running the gel can also help ensure uniform migration.
Q4: I see multiple shi[11]fted bands. What does this mean?
A4: Multiple bands can arise from several possibilities:
-
Different Complex S[6]toichiometries: GABP can bind as a heterodimer (αβ) to a single site or as a heterotetramer (α2β2) to DNA probes containing two sites. These different complexes[5] will migrate differently.
-
Non-specific Binding: Some bands may be due to other DNA-binding proteins in your extract or non-specific interactions. Use a specific competitor control (unlabeled probe with the correct binding site) to confirm the specificity of your primary shifted band.
-
Protein Degradation[6]: Degraded protein fragments that retain DNA-binding activity could result in faster-migrating bands.
Troubleshooting Guide
Use the following table to diagnose and resolve common issues encountered during E4TF3/GABP DNA binding experiments.
| Problem | Possible Cause | Recommended Solution |
| No Shifted Band | 1. Inactive or degraded protein. | Use a fresh protein aliquot; add protease inhibitors to buffers. |
| 2. Insufficient pro[7]tein or probe concentration. | Increase the concentration of protein and/or labeled DNA probe. | |
| 3. Suboptimal bindi[6]ng conditions (salt, pH). | Titrate KCl/NaCl (try 50-150 mM), MgCl2 (1-5 mM), and check buffer pH (typically 7.5-8.0). | |
| 4. Complex dissocia[8][13]tion during electrophoresis. | Run the gel at 4°C; ensure running buffer is cold. | |
| Weak Shifted Band [7][11] | 1. Low protein/probe concentration. | Systematically increase the amount of protein extract or purified protein. |
| 2. Short incubation[6] time. | Increase incubation time for the binding reaction (e.g., from 20 to 30-40 minutes). | |
| 3. Inefficient prob[6]e labeling. | Verify the efficiency of your probe labeling reaction. | |
| Smeared Bands | 1[7]. Non-specific protein binding. | Increase the concentration of non-specific competitor DNA [e.g., poly(dI-dC)]. |
| 2. Incorrect salt c[7]oncentration. | Optimize the ionic strength of the binding buffer. | |
| 3. Gel running too [12]warm. | Run the gel in a cold room or with a cooling system. | |
| Band Stuck in Well | 1. Protein aggregation. | Check the isoelectric point (pI) of your protein; ensure the gel running buffer pH is at least 1 unit away from the pI. Add a non-ionic detergent[13] (e.g., 0.1% Triton X-100) to the binding buffer. |
| 2. High molecular w[11]eight complex. | Use a lower percentage acrylamide gel to allow for better migration of large complexes. | |
| Shift Not Competed by Unlabeled Specific Probe | 1. Non-specific binding. | The observed shift is likely due to a different protein or non-specific interaction. Optimize binding conditions, especially the amount of non-specific competitor. |
Optimization of Bi[7]nding Conditions
The interaction between transcription factors and DNA is sensitive to the biochemical environment. The following parameters are crucial for optimizing the binding of E4TF3/GABP.
| Parameter | Typical Range | Rationale & Considerations |
| Monovalent Cations (KCl, NaCl) | 50 - 150 mM | Salt concentration significantly affects electrostatic interactions between the protein and the negatively charged DNA backbone. High salt weakens binding, while low salt may increase non-specific interactions. |
| Divalent Cations (M[8][12]gCl2) | 1 - 5 mM | Often required for proper protein folding and DNA binding. Some proteins may require specific divalent cations. |
| pH | 7.5 - 8.5 | [13]The pH of the binding buffer should be optimized to ensure the protein is stable and has the correct charge for DNA interaction. A buffer like Tris-HCl or[8] HEPES is common. |
| Glycerol | 5 - 10[14]% | Acts as a protein stabilizing agent and increases the density of the sample for loading onto the gel. |
| Non-specific Compet[13]itor DNA | 0.5 - 2 µg | Poly(dI-dC) is commonly used to prevent non-specific binding of the transcription factor to the labeled probe. |
| Incubation Temperat[7]ure | 4°C to 37°C | Binding is often performed at room temperature or 30°C. However, incubation on ic[6][15]e (4°C) may be necessary to preserve protein stability. |
| Incubation Time | 20 - 30 min | Sufficient time must be allowed for the binding reaction to reach equilibrium. |
Experimental Proto[6]cols
Detailed Protocol: Electrophoretic Mobility Shift Assay (EMSA)
This protocol outlines the steps for detecting the interaction between E4TF3/GABP and a specific DNA probe.
1. Reagents and Buffers
-
10X Binding Buffer: 200 mM HEPES (pH 7.9), 1 M KCl, 10 mM EDTA, 50% Glycerol, 10 mM DTT (add fresh).
-
DNA Probe: Double-stranded oligonucleotide containing the GABP consensus site (e.g., 5'-AGCTAGCGGAAG TTCGAT-3'), labeled with biotin or a radioactive isotope.
-
Non-specific Competitor DNA: Poly(dI-dC) at 1 mg/mL.
-
10X TBE Buffer: 890 mM Tris base, 890 mM Boric acid, 20 mM EDTA (pH 8.3).
-
Loading Dye (6X): [11] 0.25% Bromophenol blue, 0.25% Xylene cyanol, 30% Glycerol in water.
2. Binding Reaction (20 µL Total Volume)
-
On ice, assemble the following in a microcentrifuge tube:
-
Sterile dH₂O: to final volume of 20 µL
-
10X Binding Buffer: 2 µL
-
Labeled DNA Probe (e.g., 50 fmol): 1 µL
-
Poly(dI-dC) (1 mg/mL): 1 µL
-
Protein Extract or Purified E4TF3/GABP: 1-5 µg (titrate as needed)
-
-
For competition assays, add 100-fold molar excess of unlabeled ("cold") specific or non-specific probe before adding the protein.
-
Incubate the reaction mixture at room temperature for 20-30 minutes.
-
Add 4 µL of 6X Loadi[6]ng Dye to the reaction. Do not heat or vortex the samples.
3. Native Polyacrylami[7]de Gel Electrophoresis
-
Prepare a 4-6% non-denaturing polyacrylamide gel in 0.5X TBE. Include 2.5% glycerol in [11]the gel mixture to enhance stability.
-
Pre-run the gel in 0.[11]5X TBE buffer for 30 minutes at 100-150V at 4°C.
-
Carefully load the sa[11]mples into the wells.
-
Run the gel at 150V at 4°C until the bromophenol blue dye has migrated approximately two-thirds of the way down the gel.
4. Detection
-
F[11]or radioactive probes: Dry the gel and expose it to X-ray film or a phosphorimager screen.
-
For biotinylated probes: Transfer the DNA from the gel to a positively charged nylon membrane. Detect the probe using a streptavidin-HRP conjugate and a chemiluminescent substrate, following the manufacturer's instructions.
Visualizations
[7]
EMSA Experimental Workflow
Caption: Workflow for a typical Electrophoretic Mobility Shift Assay (EMSA).
EMSA Troubleshooting Logic
Caption: Decision tree for troubleshooting common EMSA issues.
References
- 1. GA-binding protein transcription factor: a review of GABP as an integrator of intracellular signaling and protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The structure of GABPalpha/beta: an ETS domain- ankyrin repeat heterodimer bound to DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Specificities of protein-protein and protein-DNA interaction of GABP alpha and two newly defined ets-related proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The alpha and beta subunits of the GA-binding protein form a stable heterodimer in solution. Revised model of heterotetrameric complex assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. thesciencenotes.com [thesciencenotes.com]
- 7. thermofisher.com [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Scanning for transcription factor binding by a variant EMSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Transcription Factor mapping and prediction | CMB-UNITO [cmb.i-learn.unito.it]
- 11. Electrophoresis Mobility Shift Assay [bio-protocol.org]
- 12. brainkart.com [brainkart.com]
- 13. researchgate.net [researchgate.net]
- 14. Preparation and Optimization of Protein–DNA Complexes Suitable for Detailed NMR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
preventing heterodimer formation during 47-kDa homodimer purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing heterodimer formation during the purification of 47-kDa homodimers.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of heterodimer contamination during homodimer purification?
A1: Heterodimer contamination can arise from several sources:
-
Co-expression of related proteins: The host expression system may produce endogenous proteins that share structural similarity with your target 47-kDa protein, leading to the formation of heterodimers.
-
Presence of isoforms or variants: If the expression construct produces isoforms or variants of the target protein, these can dimerize with the intended monomer to form heterodimers.
-
In vitro processing: During cell lysis and purification, partially folded or denatured monomers can interact non-specifically with other proteins, forming heterodimers.
Q2: How can I minimize heterodimer formation at the expression stage?
A2: Optimizing expression conditions is a critical first step:
-
Host Strain Selection: Use an expression host with a low background of endogenous proteins that could potentially interact with your target. For E. coli, strains like BL21(DE3) are commonly used for their low protease activity.
-
Temperature and Induction Optimization: Lowering the expression temperature (e.g., 18-25°C) and using a lower concentration of the inducing agent (e.g., IPTG) can slow down protein synthesis, promoting proper folding and favoring homodimer formation.[1][2]
-
Codon Optimization: Optimizing the gene sequence for the codon usage of the expression host can improve translational efficiency and reduce the chances of misfolded protein that might be prone to non-specific interactions.[2]
Q3: What is the most effective chromatography technique to separate homodimers from heterodimers?
A3: The choice of chromatography technique depends on the physicochemical differences between the homodimer and the heterodimer. A multi-step approach is often most effective:
-
Affinity Chromatography (AC): If only one of the monomers in the potential heterodimer has an affinity tag, AC can be a powerful initial step to capture the tagged monomer and any dimers it forms.
-
Ion-Exchange Chromatography (IEX): If the homodimer and heterodimer have different net charges at a given pH, IEX can be highly effective for separation.
-
Size-Exclusion Chromatography (SEC): While both dimers may be of similar size, SEC can be used as a polishing step to separate the target homodimer from aggregates and any remaining monomeric species.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of a 47-kDa homodimer.
| Problem | Possible Cause | Recommended Solution |
| Significant heterodimer contamination after initial purification. | Suboptimal expression conditions favoring heterodimer formation. | Optimize expression by lowering temperature and inducer concentration. Consider using a different expression vector or host strain. |
| Ineffective initial purification step. | If using affinity chromatography, ensure that only the target monomer has the affinity tag. If both potential monomers have the tag, consider a different initial purification method like ion-exchange chromatography. | |
| Co-elution of homodimer and heterodimer during ion-exchange chromatography. | Similar charge properties of the dimers at the chosen pH. | Perform a pH scouting study to identify a pH where the net charge difference between the homodimer and heterodimer is maximized. A shallow salt gradient during elution can also improve resolution. |
| Low yield of the purified homodimer. | Protein precipitation or aggregation during purification. | Optimize buffer conditions (pH, salt concentration, additives like glycerol or non-ionic detergents). Perform all purification steps at a low temperature (e.g., 4°C). |
| Loss of protein during chromatography steps. | Ensure the chosen chromatography resin has an appropriate pore size and binding capacity for a 47-kDa protein. Check for non-specific binding to the column matrix and adjust buffer conditions accordingly. | |
| Presence of high molecular weight aggregates in the final product. | Protein instability leading to aggregation. | Include a final polishing step with size-exclusion chromatography to remove aggregates. Optimize the final buffer composition for long-term stability, including cryoprotectants if the protein is to be frozen. |
Experimental Protocols
Protocol 1: Optimized Expression of a 47-kDa Homodimer in E. coli
This protocol is designed to maximize the yield of soluble homodimeric protein.
-
Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the expression vector containing the gene for the 47-kDa protein.
-
Starter Culture: Inoculate 10 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic with a single colony and grow overnight at 37°C with shaking.
-
Main Culture: Inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Cool the culture to 20°C and induce protein expression by adding IPTG to a final concentration of 0.1 mM.
-
Expression: Continue to incubate the culture at 20°C for 16-18 hours with shaking.
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C or used immediately for purification.
Protocol 2: Three-Step Purification of a 47-kDa Homodimer
This protocol utilizes affinity, ion-exchange, and size-exclusion chromatography.
Step 1: Affinity Chromatography (e.g., His-tag)
-
Lysis: Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme). Incubate on ice for 30 minutes, followed by sonication.
-
Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Binding: Apply the clarified lysate to a pre-equilibrated Ni-NTA affinity column.
-
Washing: Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elution: Elute the protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
Step 2: Ion-Exchange Chromatography (Anion Exchange Example)
-
Buffer Exchange: Exchange the buffer of the eluted sample from the affinity step into IEX loading buffer (e.g., 20 mM Tris-HCl pH 8.5) using a desalting column or dialysis.
-
Binding: Load the sample onto a pre-equilibrated anion exchange column (e.g., Q-Sepharose).
-
Washing: Wash the column with loading buffer.
-
Elution: Elute the bound proteins with a linear salt gradient (e.g., 0-1 M NaCl in the loading buffer). Collect fractions and analyze by SDS-PAGE to identify fractions containing the pure homodimer.
Step 3: Size-Exclusion Chromatography
-
Concentration: Pool and concentrate the fractions containing the pure homodimer using an appropriate centrifugal filter device.
-
Equilibration: Equilibrate a size-exclusion column (e.g., Superdex 200) with the final storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10% glycerol).
-
Injection: Inject the concentrated protein sample onto the column.
-
Elution: Collect fractions corresponding to the expected size of the 94-kDa homodimer. Analyze fractions by SDS-PAGE for purity.
| Quantitative Data Summary: Purification of a 47-kDa Homodimer | ||||
| Purification Step | Total Protein (mg) | Homodimer (mg) | Purity (%) | Yield (%) |
| Clarified Lysate | 500 | 50 | 10 | 100 |
| Affinity Chromatography | 60 | 45 | 75 | 90 |
| Ion-Exchange Chromatography | 35 | 33 | 95 | 66 |
| Size-Exclusion Chromatography | 28 | 28 | >98 | 56 |
Note: These values are illustrative and will vary depending on the specific protein and expression levels.
Visualizations
Signaling Pathway Diagram
This diagram illustrates the activation of the NADPH oxidase complex, where the 47-kDa protein p47phox acts as a critical organizing subunit.
Caption: Activation of the p47phox signaling pathway.
Experimental Workflow Diagram
This diagram outlines the key stages in the purification of a 47-kDa homodimer.
Caption: 47-kDa homodimer purification workflow.
Troubleshooting Logic Diagram
This diagram provides a logical approach to troubleshooting common issues in homodimer purification.
Caption: Troubleshooting homodimer purification.
References
Technical Support Center: Improving the Yield of Recombinant 47-kDa ATF/E4TF3 Homodimer
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the expression and purification of the recombinant 47-kDa ATF/E4TF3 homodimer.
Troubleshooting Guides
Low yield of recombinant proteins is a frequent challenge. The following tables summarize common issues, their potential causes, and recommended solutions for improving the yield of the 47-kDa ATF/E4TF3 homodimer.
Table 1: Troubleshooting Low or No Protein Expression
| Issue | Potential Cause | Recommended Solution |
| No or very low target protein expression | Codon bias: The gene sequence for the 47-kDa ATF/E4TF3 contains codons that are rare in E. coli.[1] | Synthesize a codon-optimized gene for E. coli expression. |
| Protein toxicity: Overexpression of the transcription factor is toxic to the host cells.[2] | - Use a lower inducer (IPTG) concentration (e.g., 0.05-0.1 mM).- Induce at a lower temperature (e.g., 15-25°C).- Use a vector with a tightly controlled promoter (e.g., pLATE). | |
| Plasmid instability: The expression plasmid is lost during cell division. | - Ensure consistent antibiotic selection in all culture media.- Use a host strain that supports plasmid stability. | |
| Inefficient transcription or translation initiation: Suboptimal promoter or ribosome binding site (RBS). | - Use a strong and well-characterized promoter (e.g., T7).- Ensure an optimal Shine-Dalgarno sequence in the vector. |
Table 2: Troubleshooting Protein Insolubility and Aggregation (Inclusion Bodies)
| Issue | Potential Cause | Recommended Solution |
| Target protein is found in inclusion bodies | High expression rate: Rapid protein synthesis overwhelms the cellular folding machinery.[1] | - Lower the induction temperature to 15-25°C to slow down protein synthesis and promote proper folding.[1][3]- Reduce the inducer (IPTG) concentration to 0.05-0.1 mM.[4][5] |
| Lack of proper disulfide bond formation: The reducing environment of the E. coli cytoplasm prevents correct folding of proteins with disulfide bonds. | - Co-express with disulfide bond isomerases (e.g., DsbC).- Express the protein in an engineered E. coli strain with a more oxidizing cytoplasm (e.g., SHuffle). | |
| Absence of eukaryotic post-translational modifications (PTMs): The 47-kDa ATF/E4TF3 may require PTMs for proper folding and solubility that are absent in E. coli.[6][7][8] | - Consider expression in a eukaryotic system (e.g., yeast, insect, or mammalian cells) if solubility in E. coli cannot be achieved. | |
| Hydrophobic interactions: The protein has exposed hydrophobic patches that lead to aggregation. | - Add a solubility-enhancing fusion tag (e.g., MBP, GST, SUMO).[9] |
Table 3: Troubleshooting Low Yield During Purification
| Issue | Potential Cause | Recommended Solution |
| Low recovery after affinity chromatography | Inaccessible affinity tag: The fusion tag is buried within the folded protein. | - Test both N-terminal and C-terminal fusion tags.- Add a flexible linker between the tag and the protein. |
| Protein degradation: Proteases released during cell lysis degrade the target protein. | - Add a protease inhibitor cocktail to the lysis buffer.- Perform all purification steps at 4°C. | |
| Loss of protein during subsequent purification steps (e.g., ion exchange, size exclusion) | Protein precipitation: The buffer conditions are not optimal for protein stability. | - Perform a buffer screen to determine the optimal pH and salt concentration.- Add stabilizing agents to the buffer (e.g., glycerol, L-arginine). |
| Homodimer dissociation: The homodimer is not stable under the purification conditions. | - Maintain a sufficiently high protein concentration.- Add a mild cross-linking agent if compatible with downstream applications. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended E. coli strain for expressing the 47-kDa ATF/E4TF3 homodimer?
A1: A good starting point is the BL21(DE3) strain, as it is deficient in proteases and contains the T7 RNA polymerase for high-level expression from T7 promoter-based vectors.[1] For proteins prone to insolubility, strains like Rosetta(DE3) which supply tRNAs for rare codons, or SHuffle strains that promote disulfide bond formation, can be beneficial.
Q2: How can I optimize the induction conditions for my protein?
A2: Optimal induction is a balance between protein expression and host cell health. We recommend performing a small-scale optimization experiment by varying the induction temperature (e.g., 18°C, 25°C, 37°C) and IPTG concentration (e.g., 0.05 mM, 0.1 mM, 0.5 mM, 1 mM).[4][10][11] Analyze the results by SDS-PAGE to determine the conditions that yield the highest amount of soluble protein.
Q3: Should I use a fusion tag for the 47-kDa ATF/E4TF3 homodimer?
A3: Yes, using a fusion tag is highly recommended. For improving solubility, Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST) are excellent choices.[12] A polyhistidine (His) tag is useful for initial purification via immobilized metal affinity chromatography (IMAC).[9] Consider a vector with a cleavable fusion tag (e.g., containing a TEV protease site) to allow for removal of the tag after purification.
Q4: My protein is still insoluble even after optimizing expression conditions. What should I do?
A4: If the protein remains in inclusion bodies, you can attempt to solubilize and refold it. This typically involves denaturing the protein with agents like urea or guanidinium chloride, followed by a gradual removal of the denaturant to allow the protein to refold. However, this process can be challenging and may result in low yields of active protein. Alternatively, expressing the protein in a eukaryotic system like yeast or insect cells may be necessary.
Q5: How can I confirm that my purified protein is a homodimer?
A5: Size exclusion chromatography (SEC) is a common method to determine the oligomeric state of a protein. By comparing the elution volume of your protein to that of known molecular weight standards, you can estimate its native molecular weight and infer if it is a monomer or a dimer.
Experimental Protocols
Protocol 1: Small-Scale Expression and Solubility Screening
-
Transformation: Transform the expression plasmid containing the 47-kDa ATF/E4TF3 gene into a suitable E. coli expression host (e.g., BL21(DE3)). Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.
-
Inoculation: Inoculate a single colony into 5 mL of LB medium containing the antibiotic and grow overnight at 37°C with shaking.
-
Induction: Inoculate 10 mL of fresh LB medium with 100 µL of the overnight culture. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Temperature and Inducer Titration: Divide the culture into smaller aliquots and induce with different concentrations of IPTG (e.g., 0.05, 0.1, 0.5, 1.0 mM) at various temperatures (e.g., 18°C, 25°C, 37°C). A non-induced culture should be used as a control.
-
Harvesting: After the desired induction time (e.g., 4 hours for 37°C, 16 hours for 18°C), harvest 1 mL of each culture by centrifugation at 12,000 x g for 1 minute at 4°C.
-
Lysis and Fractionation: Resuspend the cell pellet in 100 µL of lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM EDTA, 1 mg/mL lysozyme, and protease inhibitors). Lyse the cells by sonication on ice.
-
Solubility Analysis: Centrifuge the lysate at 12,000 x g for 10 minutes at 4°C. Carefully collect the supernatant (soluble fraction). Resuspend the pellet (insoluble fraction) in 100 µL of the same lysis buffer.
-
SDS-PAGE Analysis: Analyze the total cell lysate, soluble fraction, and insoluble fraction by SDS-PAGE to determine the expression level and solubility of the 47-kDa ATF/E4TF3 protein under different conditions.
Protocol 2: Large-Scale Expression and Purification of His-tagged 47-kDa ATF/E4TF3 Homodimer
-
Expression: Based on the optimal conditions from the small-scale screen, grow a large-scale culture (e.g., 1 L) and induce protein expression.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in lysis buffer. Lyse the cells using a French press or sonicator.
-
Clarification: Centrifuge the lysate at high speed (e.g., 30,000 x g) for 30 minutes at 4°C to pellet cell debris and insoluble protein.
-
IMAC Purification: Apply the clarified lysate to a pre-equilibrated Ni-NTA affinity column. Wash the column with a buffer containing a low concentration of imidazole to remove non-specifically bound proteins. Elute the His-tagged protein with a high concentration of imidazole.
-
Dialysis and Tag Cleavage (Optional): If a cleavable tag was used, dialyze the eluted protein into a cleavage buffer and add the specific protease (e.g., TEV protease).
-
Reverse IMAC (Optional): After cleavage, pass the protein solution back over the Ni-NTA column to remove the cleaved tag and any uncleaved protein.
-
Further Purification: For higher purity, perform additional chromatography steps such as ion-exchange chromatography followed by size-exclusion chromatography to separate the homodimer from any remaining contaminants and aggregates.
Visualizations
Caption: A workflow for optimizing the yield of recombinant proteins.
Caption: A simplified diagram of an ATF signaling pathway.
References
- 1. biomatik.com [biomatik.com]
- 2. Overproduction and purification of the Escherichia coli transcription factors "toxic" to a bacterial cell - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determining the Optimal Temperature of Protein Expression - Arvys Proteins [arvysproteins.com]
- 4. nbinno.com [nbinno.com]
- 5. Optimizing recombinant protein expression via automated induction profiling in microtiter plates at different temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Asymmetric post-translational modifications regulate the nuclear translocation of STAT3 homodimers in response to leukemia inhibitory factor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of post-translational modifications for learning and memory formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Post-translational modifications of NLRP3: to prime or not to prime? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A simple and unified protocol to purify all seven Escherichia coli RNA polymerase sigma factors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 11. e-repository.org [e-repository.org]
- 12. Overexpression and Purification of Eukaryotic Transcription Factors as Glutathione-S-Transferase Fusions in E. coli | Springer Nature Experiments [experiments.springernature.com]
Validation & Comparative
Unraveling the DNA Binding Dynamics of ATF/E4TF3 Transcription Factor Dimers: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuances of transcription factor-DNA interactions is paramount for deciphering gene regulation and developing targeted therapeutics. This guide provides a comparative analysis of the DNA binding affinity of activating transcription factor (ATF) and E4 transcription factor 3 (E4TF3) homo- and heterodimers, supported by established experimental methodologies.
The transcription factor ATF/E4TF3, composed of a 47-kDa (ATF) and a 43-kDa (E4TF3) protein, plays a crucial role in gene expression by binding to specific DNA sequences. These proteins can form homodimers (ATF/ATF or E4TF3/E4TF3) and heterodimers (ATF/E4TF3), each exhibiting distinct biological activities. A pivotal study has qualitatively assessed the DNA binding affinities and transcriptional activation capabilities of these dimeric forms, providing valuable insights into their functional differences.[1][2]
Comparative Analysis of DNA Binding Affinity
Table 1: Relative DNA Binding Affinity of ATF/E4TF3 Dimers
| Dimer Composition | Constituent Proteins | Relative DNA Binding Affinity |
| E4TF3 Homodimer | 43-kDa / 43-kDa | High |
| ATF/E4TF3 Heterodimer | 47-kDa / 43-kDa | Intermediate |
| ATF Homodimer | 47-kDa / 47-kDa | Low |
This table summarizes the qualitative findings from Wada et al. (1991), indicating the E4TF3 homodimer possesses the strongest affinity for its target DNA sequence, while the ATF homodimer has the weakest. The heterodimer exhibits an intermediate binding strength.[1][2]
Interestingly, the transcriptional activation potential of these dimers does not directly correlate with their DNA binding affinity. The ATF (47-kDa) homodimer, despite having the lowest DNA affinity, demonstrates the highest capacity to stimulate transcription in vitro.[1][2] This suggests a complex interplay between DNA binding and the recruitment of the transcriptional machinery.
Experimental Protocols for Quantifying DNA Binding Affinity
To quantitatively determine the DNA binding affinity (e.g., Kd values) of transcription factor dimers, two widely accepted and robust methods are the Electrophoretic Mobility Shift Assay (EMSA) and Surface Plasmon Resonance (SPR).
Electrophoretic Mobility Shift Assay (EMSA)
EMSA, or gel shift assay, is a technique used to detect protein-DNA interactions.[3][4][5][6] The principle lies in the fact that a protein-DNA complex will migrate more slowly than the free DNA fragment in a non-denaturing polyacrylamide gel. The extent of this "shift" can be used to quantify the binding affinity.
Detailed Protocol:
-
Probe Preparation:
-
Synthesize and anneal complementary oligonucleotides (typically 20-50 bp) containing the specific DNA binding site for ATF/E4TF3.
-
Label one of the oligonucleotides at the 5' or 3' end with a radioactive isotope (e.g., ³²P) or a non-radioactive tag (e.g., biotin or a fluorescent dye).[3]
-
Purify the labeled, double-stranded DNA probe.
-
-
Binding Reaction:
-
In a series of tubes, incubate a constant, low concentration of the labeled DNA probe with increasing concentrations of the purified ATF and/or E4TF3 proteins (as homodimers or a mixture to form heterodimers).
-
The binding buffer should contain components to mimic physiological conditions and reduce non-specific binding, such as a non-specific competitor DNA (e.g., poly(dI-dC)), buffering agents (e.g., Tris-HCl), salts (e.g., KCl, MgCl₂), and a reducing agent (e.g., DTT).[7]
-
Allow the binding reaction to reach equilibrium (typically 20-30 minutes at room temperature).
-
-
Electrophoresis:
-
Load the reaction mixtures onto a non-denaturing polyacrylamide gel.
-
Run the gel at a constant voltage in a cold room or with a cooling system to prevent dissociation of the protein-DNA complexes.[3]
-
-
Detection and Quantification:
-
For radioactive probes, expose the gel to a phosphor screen or X-ray film. For non-radioactive probes, use an appropriate imaging system (e.g., chemiluminescence or fluorescence imager).
-
Quantify the intensity of the bands corresponding to the free probe and the protein-bound probe in each lane.
-
Plot the fraction of bound probe against the protein concentration and fit the data to a binding isotherm (e.g., the Hill equation) to determine the dissociation constant (Kd).
-
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions.[8][9][10][11][12] It provides kinetic data (association and dissociation rates) from which the equilibrium dissociation constant (Kd) can be calculated.
Detailed Protocol:
-
Sensor Chip Preparation:
-
Choose a suitable sensor chip (e.g., a streptavidin-coated chip for biotinylated DNA).
-
Immobilize the biotinylated, double-stranded DNA oligonucleotide containing the ATF/E4TF3 binding site onto the sensor chip surface.
-
-
Binding Analysis:
-
Inject a series of concentrations of the purified ATF and/or E4TF3 proteins (the "analyte") in a continuous flow of running buffer over the sensor chip surface.
-
The binding of the protein to the immobilized DNA causes a change in the refractive index at the surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).
-
Monitor the association phase during the injection and the dissociation phase when the protein solution is replaced with running buffer.
-
-
Data Analysis:
-
The resulting sensorgrams (plots of RU versus time) are analyzed using specialized software.
-
Fit the association and dissociation curves to kinetic models (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka) and the dissociation rate constant (kd).
-
The equilibrium dissociation constant (Kd) is then calculated as the ratio of kd to ka (Kd = kd/ka).
-
Visualizing the Molecular Logic and Experimental Processes
To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
Caption: Dimerization of ATF and E4TF3 monomers and their subsequent binding to target DNA.
Caption: Generalized workflow for determining DNA binding affinity using EMSA or SPR.
Caption: Conceptual signaling pathway for transcription factor regulation.
References
- 1. Different biological activities of the hetero- and homodimers formed by the 47- and 43-kilodalton proteins of transcription factor ATF/E4TF3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Different biological activities of the hetero- and homodimers formed by the 47- and 43-kilodalton proteins of transcription factor ATF/E4TF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrophoresis Mobility Shift Assay [bio-protocol.org]
- 4. Scanning for transcription factor binding by a variant EMSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DNA-Protein Interactions/Band Shift Assay Protocols [protocol-online.org]
- 6. Transcription Factor mapping and prediction | CMB-UNITO [cmb.i-learn.unito.it]
- 7. Video: An Optimized Protocol for Electrophoretic Mobility Shift Assay Using Infrared Fluorescent Dye-labeled Oligonucleotides [jove.com]
- 8. Surface plasmon resonance assays of DNA-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis the Kinetics/Affinity of Protein–DNA Interactions by Surface Plasmon Resonance (SPR) - STEMart [ste-mart.com]
- 10. Binding kinetics of DNA-protein interaction using surface plasmon resonance [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of protein-DNA interactions using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of GABP/E4TF3 Transcriptional Activity
This guide provides a comprehensive comparison of the experimental validation of the transcriptional activity of the GA-binding protein (GABP), also historically identified as E4TF3. It is intended for researchers, scientists, and drug development professionals interested in the functional characterization of this critical transcription factor.
The transcription factor GA-binding protein (GABP) is a key regulator of gene expression involved in a multitude of cellular processes, including cell cycle control, cellular metabolism, and lineage-specific gene expression, particularly in myeloid and lymphoid cells[1]. GABP is an Ets family transcription factor that is unique in that its transcriptionally active form is an obligate heterotetramer. This complex is composed of two distinct proteins: GABPα, which contains the DNA-binding domain, and GABPβ, which possesses the transcriptional activation domain[1][2]. Early studies in the context of adenovirus identified a factor, E4TF3, that binds to the E4 promoter[3]. Further research has shown that the 47-kDa and 43-kDa forms of ATF/E4TF3 are particularly active in transcription and can form both heterodimers and homodimers, influencing their biological activity[4]. This guide will focus on the broader and more current understanding of GABP's transcriptional activity and its validation.
Comparative Analysis of GABP Transcriptional Activity
The validation of GABP's transcriptional activity often involves comparing the expression of its target genes in the presence and absence of a functional GABP complex. A powerful method to achieve this is through the conditional knockout of the Gabpa gene, which encodes the DNA-binding GABPα subunit. The following table summarizes the impact of GABPα deficiency on a selection of validated direct target genes in hematopoietic stem/progenitor cells (HSCs), demonstrating GABP's role in activating the transcription of these genes.
| Target Gene | Function | Expression Change in GABPα-deficient HSCs | Reference |
| Zfx | Transcription factor essential for HSC survival | Downregulated | [5][6] |
| Etv6 | Transcription factor essential for HSC survival | Downregulated | [5][6] |
| Bcl-2 | Pro-survival protein | Downregulated | [5][6] |
| Bcl-XL | Pro-survival protein | Downregulated | [5][6] |
| Mcl-1 | Pro-survival protein | Downregulated | [5][6] |
| Foxo3 | Transcription factor sustaining HSC quiescence | Downregulated | [5][6] |
| Pten | Sustains HSC quiescence | Downregulated | [5][6] |
| p300 | Histone acetylase | Downregulated | [5][6] |
Experimental Protocols for Validation of Transcriptional Activity
The validation of GABP's transcriptional activity relies on a combination of techniques to demonstrate its direct binding to target gene promoters and its influence on their expression.
1. Chromatin Immunoprecipitation (ChIP) followed by Sequencing (ChIP-seq) or qPCR
This protocol is used to identify the genome-wide binding sites of GABPα.
-
Cell Preparation: Hematopoietic stem and progenitor cells are isolated from the bone marrow of mice.
-
Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: The chromatin is sheared into smaller fragments using sonication.
-
Immunoprecipitation: An antibody specific to GABPα is used to immunoprecipitate the protein-DNA complexes. A control immunoprecipitation is performed using a non-specific IgG.
-
DNA Purification: The cross-links are reversed, and the DNA is purified.
-
Analysis: The purified DNA can be sequenced (ChIP-seq) to identify all GABPα binding sites across the genome or analyzed by quantitative PCR (ChIP-qPCR) to quantify GABPα binding to specific promoter regions of interest.
2. Transcriptomic Analysis (Microarray or RNA-seq)
This protocol is used to compare the global gene expression profiles between wild-type and GABPα-deficient cells.
-
Cell Sorting: Hematopoietic stem and progenitor cells are sorted from GABPα conditional knockout and control mice.
-
RNA Extraction: Total RNA is extracted from the sorted cell populations.
-
Library Preparation and Sequencing/Hybridization: For RNA-seq, the RNA is converted to cDNA, and sequencing libraries are prepared and sequenced. For microarrays, the RNA is labeled and hybridized to a microarray chip.
-
Data Analysis: The sequencing or microarray data is analyzed to identify genes that are differentially expressed between the GABPα-deficient and control cells.
3. Quantitative Reverse Transcription PCR (qRT-PCR)
This protocol is used to validate the changes in the expression of specific target genes identified by transcriptomic analysis.
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells of interest, and reverse transcriptase is used to synthesize cDNA.
-
Quantitative PCR: The cDNA is used as a template for qPCR with primers specific to the target genes and a reference gene (e.g., GAPDH) for normalization.
-
Analysis: The relative expression of the target genes is calculated to confirm their upregulation or downregulation in response to the loss of GABPα.
Visualizing GABP Function and Validation
GABP Heterotetramer Complex
Caption: Structure of the active GABP heterotetramer complex binding to DNA.
Experimental Workflow for GABP Target Validation
References
- 1. GA-binding protein transcription factor: a review of GABP as an integrator of intracellular signaling and protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. Identification of two transcription factors that bind to specific elements in the promoter of the adenovirus early-region 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. GABP controls a critical transcription regulatory module that is essential for maintenance and differentiation of hematopoietic stem/progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GABP controls a critical transcription regulatory module that is essential for maintenance and differentiation of hematopoietic stem/progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Confirming the Purity of 47-kDa ATF/E4TF3 Homodimer Preparations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques to confirm the purity of 47-kDa Activating Transcription Factor/Enhancer-Binding Factor E4TF3 (ATF/E4TF3) homodimer preparations. Ensuring the homogeneity of protein preparations is critical for accurate functional studies and the development of reliable therapeutic agents. This document outlines key methodologies, presents data in a comparative format, and provides detailed experimental protocols and visualizations to aid in the selection of the most appropriate purity assessment strategy.
Introduction
The 47-kDa ATF/E4TF3 protein is a crucial transcription factor that functions as a homodimer to regulate gene expression. In research and therapeutic development, obtaining a pure preparation of this homodimer is paramount to avoid confounding results from contaminants, such as other protein isoforms, degradation products, or aggregates. This guide compares several orthogonal methods for assessing the purity of the 47-kDa ATF/E4TF3 homodimer, enabling researchers to select the most suitable techniques for their specific needs.
Comparison of Analytical Techniques for Purity Assessment
The selection of a purity analysis method depends on the specific requirements of the downstream application, including the desired level of sensitivity, the nature of potential impurities, and the availability of instrumentation. The following table summarizes and compares common techniques for assessing protein purity.
| Technique | Principle of Separation/Detection | Advantages | Disadvantages | Primary Application for ATF/E4TF3 Purity |
| SDS-PAGE | Separation of denatured proteins based on molecular weight in a polyacrylamide gel matrix. | Simple, widely available, and effective for a qualitative assessment of protein size and the presence of major contaminants.[1] | Low sensitivity for detecting minor impurities, non-quantitative without densitometry, and does not distinguish between monomers, dimers, or aggregates under denaturing conditions. | Initial purity check after purification steps to visualize the presence of the 47-kDa band and identify gross contaminants. |
| Size-Exclusion Chromatography (SEC-HPLC) | Separation of molecules in their native state based on their hydrodynamic radius as they pass through a porous column matrix. | Provides information on the oligomeric state (monomer, dimer, aggregates), high resolution, and can be quantitative. | Can be affected by protein-matrix interactions, and resolution may be limited for species with similar hydrodynamic radii. | Quantifying the proportion of homodimer versus monomer and higher-order aggregates in the native protein sample. |
| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separation based on the hydrophobicity of the protein. Proteins are adsorbed to a hydrophobic stationary phase and eluted with an increasing gradient of an organic solvent.[2][3][4][5] | High resolution and sensitivity, excellent for detecting closely related protein isoforms and degradation products.[4] | Denaturing conditions can lead to protein precipitation and loss of biological activity. The choice of column and mobile phase is critical.[3] | High-resolution separation of the 47-kDa homodimer from closely related impurities, such as post-translationally modified forms or degradation products. |
| Ion-Exchange Chromatography (IEX-HPLC) | Separation based on the net surface charge of the protein at a specific pH.[6][7][8][9] Proteins bind to a charged stationary phase and are eluted by increasing the salt concentration or changing the pH.[6][7] | High capacity and resolution, non-denaturing conditions preserve protein structure and function. | Highly dependent on buffer pH and ionic strength; requires optimization for each protein.[8] | Separation of the homodimer from charge variants, such as deamidated or phosphorylated forms. |
| Mass Spectrometry (MS) | Measurement of the mass-to-charge ratio of ionized molecules. Can be coupled with liquid chromatography (LC-MS). | Provides highly accurate molecular weight determination, enabling confirmation of protein identity and detection of modifications.[10] Can detect low levels of impurities.[10][11][12] | Can be complex to operate and interpret, and may not be readily available in all laboratories. Quantification can be challenging without standards. | Definitive confirmation of the molecular weight of the 47-kDa monomer and the intact homodimer. Identification of post-translational modifications and low-level impurities. |
| Dynamic Light Scattering (DLS) | Measures the fluctuations in scattered light intensity due to the Brownian motion of particles in solution to determine their hydrodynamic radius.[13][14] | Non-invasive, rapid assessment of the aggregation state and polydispersity of the sample in its native buffer.[15] Highly sensitive to the presence of large aggregates.[15][16] | Not a separation technique; provides an average size distribution and can be skewed by small amounts of large aggregates. Less effective at resolving species of similar size. | Rapid screening for the presence of high-molecular-weight aggregates and assessing the overall homogeneity of the preparation. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are generalized and should be optimized for the specific characteristics of the 47-kDa ATF/E4TF3 homodimer.
SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE)
Objective: To qualitatively assess the purity and apparent molecular weight of the 47-kDa ATF/E4TF3 homodimer preparation under denaturing conditions.
Methodology:
-
Sample Preparation: Mix the protein sample with 4X Laemmli sample buffer (containing SDS and a reducing agent like β-mercaptoethanol or DTT) and heat at 95°C for 5 minutes to denature and reduce the protein.
-
Gel Electrophoresis: Load the denatured protein sample and a molecular weight marker onto a 10-12% polyacrylamide gel.
-
Running Conditions: Apply a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.
-
Staining: Stain the gel with Coomassie Brilliant Blue or a more sensitive silver stain to visualize the protein bands.
-
Analysis: A pure preparation should show a single prominent band at approximately 47 kDa. The presence of other bands indicates impurities.
Size-Exclusion Chromatography (SEC-HPLC)
Objective: To quantify the proportion of homodimer, monomer, and aggregates in the native state.
Methodology:
-
System Preparation: Equilibrate a suitable SEC column (e.g., a silica-based column with a pore size appropriate for the separation of proteins in the 20-200 kDa range) with a filtered and degassed mobile phase (e.g., phosphate-buffered saline, pH 7.4).
-
Sample Preparation: Filter the protein sample through a 0.22 µm filter.
-
Injection and Elution: Inject a defined amount of the protein sample onto the column and elute with the mobile phase at a constant flow rate.
-
Detection: Monitor the eluate using a UV detector at 280 nm.
-
Data Analysis: The resulting chromatogram will show peaks corresponding to different oligomeric states. The peak area of the homodimer relative to the total peak area represents its purity.
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To achieve high-resolution separation of the 47-kDa homodimer from closely related impurities.
Methodology:
-
Column and Mobile Phase: Use a C4 or C8 reverse-phase column suitable for protein separations. The mobile phases typically consist of:
-
Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution: Equilibrate the column with a low percentage of Mobile Phase B. After injecting the sample, apply a linear gradient of increasing Mobile Phase B to elute the bound protein.
-
Detection: Monitor the absorbance at 214 nm and 280 nm.
-
Analysis: A pure sample will ideally show a single, sharp peak. The presence of shoulder peaks or multiple peaks indicates impurities.
Ion-Exchange Chromatography (IEX-HPLC)
Objective: To separate the 47-kDa ATF/E4TF3 homodimer from charge variants.
Methodology:
-
Column and Buffer Selection: Based on the isoelectric point (pI) of the ATF/E4TF3 homodimer, select either a cation-exchange or anion-exchange column. Prepare a low-salt binding buffer and a high-salt elution buffer at a pH that ensures the protein has a net charge.
-
Sample Preparation: Exchange the buffer of the protein sample to the binding buffer.
-
Elution: After loading the sample, wash the column with binding buffer to remove unbound molecules. Elute the bound protein using a linear gradient of increasing salt concentration from the elution buffer.
-
Detection: Monitor the eluate at 280 nm.
-
Analysis: Assess the chromatogram for the presence of multiple peaks, which would indicate the presence of charge variants.
Visualizations
Experimental Workflow for Purity Confirmation
The following diagram illustrates a logical workflow for the comprehensive purity assessment of the 47-kDa ATF/E4TF3 homodimer.
Caption: Workflow for confirming 47-kDa ATF/E4TF3 homodimer purity.
Signaling Pathway Context (Illustrative)
While the primary focus is on purity, understanding the biological context is important. The following is an illustrative diagram of a simplified signaling pathway involving a transcription factor like ATF/E4TF3.
Caption: Simplified signaling pathway involving ATF/E4TF3.
Conclusion
Confirming the purity of 47-kDa ATF/E4TF3 homodimer preparations requires a multi-faceted approach. No single technique is sufficient to address all potential impurities. A combination of a basic, qualitative method like SDS-PAGE, followed by high-resolution quantitative techniques such as SEC-HPLC, RP-HPLC, and IEX-HPLC, provides a comprehensive assessment of purity. Mass spectrometry serves as the gold standard for confirming the molecular identity of the protein. Dynamic light scattering is a valuable tool for the rapid detection of aggregates. By employing an orthogonal analytical strategy, researchers can be confident in the purity and homogeneity of their 47-kDa ATF/E4TF3 homodimer preparations, leading to more reliable and reproducible experimental outcomes.
References
- 1. meridianbioscience.cn [meridianbioscience.cn]
- 2. Reversed-phase High Performance Liquid Chromatography of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Workflow of HPLC Protein Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 4. hplc.eu [hplc.eu]
- 5. Reverse Phased Chromatography (RPC) in Practice [sigmaaldrich.com]
- 6. conductscience.com [conductscience.com]
- 7. harvardapparatus.com [harvardapparatus.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. purolite.com [purolite.com]
- 10. LC-MS characterization and purity assessment of a prototype bispecific antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LC-MS characterization and purity assessment of a prototype bispecific antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. diva-portal.org [diva-portal.org]
- 14. Dynamic Light Scattering (DLS) for Protein Interaction Analysis | MolecularCloud [molecularcloud.org]
- 15. DSpace [cora.ucc.ie]
- 16. news-medical.net [news-medical.net]
Safety Operating Guide
Safe Disposal Protocol for Unidentified Chemical Compound WL 47 Dimer
Disclaimer: Initial searches for "WL 47 dimer" did not yield a specific Safety Data Sheet (SDS) or established disposal procedures. This suggests that "this compound" may be an internal designation, a novel compound, or a component of a larger, proprietary system. The following guidance is based on general best practices for handling and disposing of unknown or uncharacterized chemical waste in a laboratory setting. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and the manufacturer or supplier of the material for specific handling and disposal instructions.
Immediate Actions and Required Information
General Laboratory Chemical Waste Disposal Workflow
The following table outlines the standard operating procedure for the disposal of chemical waste. This is a generalized workflow and must be adapted based on the specific information provided in the SDS for this compound.
| Step | Action | Key Considerations |
| 1 | Identification & Classification | Consult the Safety Data Sheet (SDS) to determine the chemical's hazards (e.g., flammable, corrosive, reactive, toxic). |
| 2 | Segregation | Do not mix incompatible waste streams. Segregate waste based on hazard class as defined by your institution's EHS guidelines. |
| 3 | Container Selection | Use a chemically compatible and properly labeled waste container. Ensure the container is in good condition and has a secure lid. |
| 4 | Labeling | Clearly label the waste container with "Hazardous Waste," the full chemical name (this compound), and a list of all components and their approximate concentrations. |
| 5 | Accumulation | Store the waste container in a designated satellite accumulation area. Keep the container closed at all times except when adding waste. |
| 6 | Request for Pickup | Once the container is full or ready for disposal, follow your institution's procedure to request a waste pickup from the EHS department. |
Logical Workflow for Chemical Waste Disposal
The diagram below illustrates the decision-making process for proper chemical waste disposal in a laboratory setting.
Caption: General workflow for laboratory chemical waste disposal.
Safe Handling of Potent, Uncharacterized Dimers: A General Protocol
Disclaimer: The specific chemical entity "WL 47 dimer" could not be identified in publicly available chemical databases or literature. This suggests it may be a novel substance, an internal research code, or a specific formulation not widely documented. The following guidance is therefore based on a conservative approach to handling potent, uncharacterized chemical compounds and dimers of potentially hazardous substances. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department before handling any new or uncharacterized material.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals. It outlines procedural, step-by-step guidance for operational and disposal plans, aiming to be a primary source for laboratory safety and chemical handling.
Hazard Assessment and Precautionary Principle
Given the unknown nature of "this compound," a precautionary approach is mandatory. Assume the substance is highly potent and hazardous until proven otherwise. Conduct a thorough risk assessment before any work begins. This involves:
-
Reviewing any available preliminary data: This includes synthetic route, analogous structures, and any preliminary in-vitro or in-silico toxicity predictions.
-
Consulting with EHS: Your institutional safety officers can provide invaluable guidance on handling unknown compounds.
-
Designating a controlled area: All work with the substance should be performed in a designated area within a laboratory, with restricted access.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to prevent exposure through inhalation, skin contact, or eye contact.[1][2][3] The following table summarizes the recommended PPE for handling potent, uncharacterized dimers.
| PPE Category | Item | Specifications and Rationale |
| Respiratory Protection | Full-face respirator with appropriate cartridges | A full-face respirator provides a higher protection factor than a half-mask and also protects the eyes and face from splashes.[2][3] The choice of cartridge will depend on the physical form of the dimer (e.g., P100 for solids, organic vapor for solutions). Consult with EHS for proper selection and fit-testing.[4] |
| Eye and Face Protection | Integrated with full-face respirator or chemical splash goggles with a face shield | Essential for protecting against splashes, sprays, and airborne particles that can cause severe eye damage.[2][3] |
| Skin and Body Protection | Chemical-resistant suit or disposable coveralls over a lab coat | Provides full-body protection against contamination.[3] The material should be resistant to a broad range of chemicals. |
| Hand Protection | Double gloving with chemically resistant gloves | The inner glove should be a thin, disposable nitrile glove, while the outer glove should be a thicker, chemical-resistant material (e.g., butyl rubber, Viton) selected based on the solvent used.[4] Gloves should be changed frequently and immediately upon any sign of contamination. |
| Foot Protection | Closed-toe, chemical-resistant boots or shoe covers | Protects feet from spills and splashes.[3] |
Experimental Protocols: Safe Handling Procedures
The following step-by-step procedures should be followed for all operations involving the uncharacterized dimer.
3.1. Receiving and Storage
-
Receipt: Upon receiving the material, visually inspect the container for any damage or leaks within a fume hood.
-
Labeling: Ensure the container is clearly labeled with the compound name ("this compound" or internal code), a warning of its potent and uncharacterized nature, and the date of receipt.
-
Storage: Store the compound in a designated, secure, and well-ventilated area, away from incompatible materials.[5] Consider storage under an inert atmosphere if the compound is suspected to be air or moisture sensitive.
3.2. Weighing and Solution Preparation
-
Containment: All manipulations of the solid compound must be performed within a certified chemical fume hood, a glove box, or a ventilated balance enclosure.
-
Weighing:
-
Use a dedicated set of spatulas and weighing paper.
-
Tare the balance with the weighing paper.
-
Carefully add the desired amount of the dimer to the weighing paper.
-
Clean the spatula with a solvent-moistened wipe before removing it from the containment area.
-
-
Solution Preparation:
-
Add the solvent to the vessel containing the weighed dimer within the fume hood.
-
Ensure the container is sealed before removing it from the fume hood.
-
3.3. Experimental Use
-
Closed Systems: Whenever possible, conduct reactions in closed systems to minimize the risk of exposure.
-
Ventilation: All experimental procedures should be carried out in a chemical fume hood.
-
Spill Management: Have a spill kit readily available. The kit should contain absorbent materials, appropriate neutralizing agents (if known), and waste disposal bags.
Disposal Plan
Proper disposal of the uncharacterized dimer and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All waste contaminated with the dimer, including gloves, weighing paper, pipette tips, and excess solutions, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Labeling: The waste container must be labeled as "Hazardous Waste" and include the name of the compound, the potential hazards (e.g., "Potent Uncharacterized Chemical"), and the date.
-
EHS Consultation: Contact your institution's EHS department for guidance on the specific disposal procedures for uncharacterized chemical waste. They will provide the appropriate waste containers and arrange for pickup and disposal. Do not dispose of this material down the drain or in regular trash.[6]
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[5]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[5]
Diagrams
Caption: Workflow for the safe handling of an uncharacterized chemical dimer.
This comprehensive approach to handling an uncharacterized substance like "this compound" prioritizes safety and minimizes the risk of exposure. By adhering to these protocols, researchers can work with novel compounds in a controlled and safe manner.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
